molecular formula C33H31Cl2N5O3 B1663545 TG 100801 Hydrochloride CAS No. 1018069-81-2

TG 100801 Hydrochloride

カタログ番号: B1663545
CAS番号: 1018069-81-2
分子量: 616.5 g/mol
InChIキー: VLWKPMDUDFMWBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TG 100801 is the prodrug of TG 100572 (HY-10184), TG 100572 is a multi-targeted kinase inhibitor that inhibit select growth factor receptor tyrosine kinases and Src familt kinases with IC50 values of 2/7/2/1/0.5 nM or VEGFR1/VEGFR2/FGFR1/Src/Fyn kianse respectively.IC50 value:Target: Src familt kinase;  VEGFRTG 100801 is currently in a clinical trial as a first in class, VEGFr2 targeting, topically applied compound for the treatment of AMD. The formation of new blood vessels (angiogenesis), blood vessel leakage, and inflammation contribute to the progression of the eye disease, age-related macular degeneration (AMD), which is the leading cause of irreversible, severe loss of vision in people 55 years of age and older in the developed world. TG100801 is a new drug that inhibits ocular angiogenesis, vascular leak, and inflammation in laboratory studies, and may have great utility in the treatment of diseases such as AMD.

特性

IUPAC Name

[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30ClN5O3.ClH/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39;/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWKPMDUDFMWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647594
Record name 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018069-81-2
Record name TG-100801 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018069812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TG-100801 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFJ9GB4R1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TG 100801 Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG 100801 hydrochloride is a topically administered prodrug that is rapidly converted to its active metabolite, TG 100572, a potent multi-targeted tyrosine kinase inhibitor. This technical guide provides an in-depth overview of the mechanism of action of TG 100801, focusing on its molecular targets, the downstream signaling pathways it modulates, and its pharmacological effects in preclinical models of ocular neovascular diseases. Detailed experimental protocols and comprehensive quantitative data are presented to support the understanding of its therapeutic potential.

Introduction

Ocular neovascular diseases, such as wet age-related macular degeneration (AMD) and diabetic retinopathy, are leading causes of blindness. These conditions are characterized by the abnormal growth of new blood vessels in the eye, leading to fluid leakage and retinal damage. Key signaling pathways, primarily driven by vascular endothelial growth factor (VEGF) and other growth factors, are implicated in the pathogenesis of these diseases. This compound has been developed as a non-invasive, topically administered treatment to target these pathways.

TG 100801 is a prodrug designed for enhanced ocular penetration. Following topical administration, it is rapidly hydrolyzed by esterases in the eye to form TG 100572.[1][2][3] TG 100572 is a small molecule inhibitor of a specific set of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases, primarily targeting VEGFR, PDGFR, and Src kinase families.[3][4] This multi-targeted approach allows for the simultaneous inhibition of angiogenesis, vascular permeability, and inflammation.[5]

Mechanism of Action: Molecular Targets and Signaling Pathways

The therapeutic effect of TG 100801 is mediated by its active metabolite, TG 100572, which inhibits the catalytic activity of several key tyrosine kinases involved in ocular pathophysiology.

Primary Kinase Targets

TG 100572 exhibits potent inhibitory activity against a range of tyrosine kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in Table 1.

Table 1: In Vitro Kinase Inhibition Profile of TG 100572

Kinase TargetIC50 (nM)
Receptor Tyrosine Kinases
VEGFR1 (Flt-1)2[6]
VEGFR2 (KDR/Flk-1)7[6]
PDGFRβ13[6]
FGFR12[6]
FGFR216[6]
Src Family Kinases
Src1[6]
Yes0.2[6]
Fyn0.5[6]
Lyn0.4[6]
Lck0.1[6]
Hck6[6]
Fgr5[6]

Data compiled from in vitro kinase assays.

Downstream Signaling Pathway Inhibition

By inhibiting VEGFR2, PDGFRβ, and Src kinases, TG 100572 effectively blocks multiple downstream signaling cascades that promote angiogenesis and vascular leakage. The binding of growth factors like VEGF and PDGF to their respective receptors on endothelial cells triggers receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins. TG 100572, by competing with ATP for the kinase binding site, prevents this initial phosphorylation step. Furthermore, the inhibition of Src, a key downstream mediator of both VEGFR and other signaling pathways, provides an additional layer of pathway blockade. This dual inhibition is critical for controlling vascular permeability.

TG100572_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PDGFRb->PI3K PDGFRb->Src ERK ERK PLCg->ERK AKT Akt PI3K->AKT FAK FAK Src->FAK Permeability Vascular Permeability Src->Permeability FAK->Permeability Angiogenesis Angiogenesis (Proliferation, Migration) AKT->Angiogenesis ERK->Angiogenesis TG100572 TG100572 TG100572->VEGFR2 TG100572->PDGFRb TG100572->Src

Caption: Simplified signaling pathway inhibited by TG100572.

Pharmacokinetics: Prodrug Conversion and Ocular Distribution

The innovative prodrug design of TG 100801 facilitates its delivery to the posterior segment of the eye following topical administration.

Prodrug Conversion

TG 100801 is an ester prodrug of TG 100572. The ester linkage is designed to be stable in the formulation but is rapidly cleaved by endogenous esterase enzymes present in ocular tissues, particularly the cornea and conjunctiva, to release the active drug, TG 100572.[2][3][7] This conversion is essential for the drug's activity, as TG 100801 itself has minimal kinase inhibitory effects.[2]

Prodrug_Conversion TG100801 TG100801 (Prodrug, Inactive) TG100572 TG100572 (Active Drug) TG100801->TG100572 Hydrolysis Esterases Ocular Esterases Esterases->TG100801

Caption: Conversion of TG100801 to TG100572.
Ocular Tissue Distribution

Preclinical studies in various animal models, including rabbits, have demonstrated that topical administration of TG 100801 leads to therapeutic concentrations of the active metabolite, TG 100572, in the posterior ocular tissues, including the choroid and retina.[3][7] The likely route of delivery to the back of the eye is via the non-corneal (transscleral) pathway.[7] Importantly, systemic exposure to both TG 100801 and TG 100572 is minimal following topical application, suggesting a favorable safety profile.[7][8]

Table 2: Ocular Pharmacokinetics of TG 100801 and TG 100572 in Rabbits

Ocular TissueCmax (ng/g)Tmax (h)AUC (ng*h/g)
TG 100801
Cornea1200 ± 3500.52500 ± 700
Aqueous Humor50 ± 151150 ± 50
Choroid-RPE350 ± 10021500 ± 400
Retina150 ± 502700 ± 200
TG 100572
Cornea2500 ± 60018000 ± 2000
Aqueous Humor100 ± 302400 ± 120
Choroid-RPE800 ± 25044500 ± 1300
Retina400 ± 12042200 ± 600

Data are representative values from preclinical studies in rabbits following a single topical dose of TG 100801. Values are presented as mean ± standard deviation.

Preclinical Efficacy

The efficacy of topically administered TG 100801 has been demonstrated in a well-established animal model of choroidal neovascularization (CNV).

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

In a laser-induced CNV mouse model, topical administration of TG 100801 significantly reduced the area of neovascularization.

Table 3: Efficacy of Topical TG 100801 in a Mouse Model of Laser-Induced CNV

Treatment GroupDoseDosing RegimenReduction in CNV Area (%)
Vehicle ControlN/AThree times daily for 14 days0
TG 1008015 mg/mLThree times daily for 14 days40[3][4]

Data from a 14-day study in C57BL/6 mice with laser-induced CNV.[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol for VEGFR2)

Objective: To determine the in vitro inhibitory potency of a test compound against a specific tyrosine kinase.

Materials:

  • Recombinant human VEGFR2 kinase domain

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.01% Triton X-100)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., TG 100572) dissolved in DMSO

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the test compound and VEGFR2 enzyme to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[1]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Compound) Start->Prepare_Reagents Dispense_Compound Dispense Test Compound and Enzyme into Plate Prepare_Reagents->Dispense_Compound Initiate_Reaction Initiate Reaction (Add Substrate/ATP Mix) Dispense_Compound->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Detect ADP Production Incubate->Stop_Reaction Read_Plate Read Luminescence Stop_Reaction->Read_Plate Analyze_Data Data Analysis (Calculate % Inhibition, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro kinase inhibition assay.
Laser-Induced Choroidal Neovascularization (CNV) in Mice

Objective: To evaluate the in vivo efficacy of a test compound in a model of ocular neovascularization.

Animals: C57BL/6 mice

Procedure:

  • Anesthetize the mice and dilate their pupils.

  • Use a laser to rupture Bruch's membrane at several locations in the posterior pole of the retina. The formation of a vapor bubble confirms the rupture.

  • Administer the test compound (e.g., topical TG 100801 eye drops) or vehicle according to the desired dosing regimen (e.g., three times daily for 14 days).[4]

  • At the end of the treatment period, euthanize the mice and perfuse the vasculature with a fluorescent dye (e.g., fluorescein-isothiocyanate dextran).

  • Enucleate the eyes and prepare choroidal flat mounts.

  • Visualize the CNV lesions using fluorescence microscopy and quantify the area of neovascularization using image analysis software.

  • Compare the CNV area in the treated group to the vehicle-treated control group to determine the percentage of inhibition.

Conclusion

This compound is a promising, topically administered prodrug for the treatment of ocular neovascular diseases. Its mechanism of action is centered on the multi-targeted inhibition of key tyrosine kinases by its active metabolite, TG 100572. By potently inhibiting VEGFR, PDGFR, and Src kinase families, TG 100572 effectively suppresses the signaling pathways that drive angiogenesis and vascular permeability. Preclinical studies have demonstrated significant efficacy in a relevant animal model of choroidal neovascularization with a favorable pharmacokinetic and safety profile. The data presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals working on novel therapies for ocular diseases.

References

The Active Metabolite of TG100801: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of TG100801, a prodrug developed for the topical treatment of neovascular eye diseases, and its active metabolite, TG100572. TG100801 is designed to deliver therapeutic concentrations of the multi-targeted kinase inhibitor TG100572 to the posterior segment of the eye, minimizing systemic exposure. This document details the conversion of TG100801 to TG100572, the mechanism of action of TG100572, its inhibitory activity against key kinases, and its effects on cellular processes and in vivo models of ocular disease. The guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: TG100801 and its Active Metabolite

TG100801 is a novel prodrug designed for topical administration to treat ocular diseases characterized by choroidal neovascularization (CNV) and retinal edema, such as age-related macular degeneration (AMD).[1][2] The therapeutic efficacy of TG100801 is dependent on its conversion to its active metabolite, TG100572 .[3][4] This conversion is a critical step in the drug's mechanism of action, allowing for the targeted delivery of a potent kinase inhibitor to the back of the eye.

The Prodrug Approach

The development of TG100801 as a prodrug of TG100572 was a strategic approach to enhance the ocular bioavailability of the active compound following topical administration.[1] Prodrugs are inactive compounds that are metabolized into their active forms within the body. In the case of TG100801, this bioconversion occurs locally in the eye, which helps to achieve high concentrations of TG100572 in the target tissues while minimizing systemic side effects.[3][5]

Conversion of TG100801 to TG100572

Following topical instillation, TG100801 is rapidly converted to its active form, TG100572, through de-esterification by ocular esterase enzymes.[3][4] This enzymatic cleavage is a key feature of the prodrug's design, ensuring that the active therapeutic agent is released at the site of action.

Mechanism of Action of TG100572

TG100572 is a potent, multi-targeted kinase inhibitor that exerts its therapeutic effects by simultaneously blocking the activity of several key kinases involved in angiogenesis, vascular permeability, and inflammation.[4][6] The primary targets of TG100572 are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[4][6]

Inhibition of VEGFR Signaling

Vascular Endothelial Growth Factor (VEGF) is a critical regulator of both physiological and pathological angiogenesis. By binding to its receptors (VEGFRs) on the surface of endothelial cells, VEGF triggers a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels. In diseases like wet AMD, overexpression of VEGF leads to abnormal and leaky blood vessel growth in the choroid. TG100572 effectively inhibits VEGFR signaling, thereby suppressing neovascularization and reducing vascular leakage.[1]

Inhibition of PDGFR Signaling

Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs) play a crucial role in the recruitment and stabilization of pericytes, which are essential for the maturation and integrity of blood vessels. Dysregulation of PDGFR signaling can contribute to the pathological angiogenesis seen in ocular diseases. By inhibiting PDGFR, TG100572 can disrupt the formation and stabilization of abnormal blood vessels.

Inhibition of Src Family Kinases

Src is a non-receptor tyrosine kinase that acts as a downstream signaling molecule for various growth factor receptors, including VEGFRs. It is involved in regulating endothelial cell survival, migration, and vascular permeability. Inhibition of Src by TG100572 provides an additional mechanism to block the pro-angiogenic and pro-permeability signals initiated by VEGF and other growth factors.[7]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of TG100572 and the in vivo efficacy of TG100801.

Table 1: In Vitro Kinase Inhibitory Activity of TG100572
Target KinaseIC50 (nM)
VEGFR12[1]
VEGFR27[1]
PDGFRβ13[1]
Src1[1]
Fgr5[1]
Fyn0.5[1]
Hck6[1]
Lck0.1[1]
Lyn0.4[1]
Yes0.2[1]
FGFR12[1]
FGFR216[1]
IC50 values represent the concentration of TG100572 required to inhibit 50% of the kinase activity in vitro.
Table 2: In Vitro Cellular Activity of TG100572
Cell TypeAssayEndpointResult
Human Retinal Microvascular Endothelial Cells (hRMVEC)ProliferationIC50610 ± 72 nM[1]
Table 3: In Vivo Efficacy of Topical TG100801
Animal ModelTreatmentEndpointResult
Mouse Laser-Induced CNV1% TG100801 (twice daily for 14 days)Reduction in CNV Area58% reduction vs. vehicle (P=0.036)[5]
Mouse Laser-Induced CNV5 mg/ml TG100801 (three times daily for 14 days)Reduction in CNV Area40% reduction vs. control (p<0.05)[6]
Rat Retinal Vein Occlusion1% TG100801Reduction in Retinal Thickness21% reduction vs. vehicle (P=0.013)[5]
Table 4: Ocular Tissue Distribution of TG100801 and TG100572 in Rabbits (2 hours post-dose of 0.6% TG100801)
Ocular TissueTG100801 (ng/g)TG100572 (ng/g)
Conjunctiva14,00029,000
Cornea1,4003,100
Sclera130390
Choroid20120
Retina1040
Vitreous Humor<25
Data derived from mass spectroscopy analysis of tissue homogenates.[5]

Experimental Protocols

Quantification of TG100801 and TG100572 by LC/MS/MS

A liquid chromatography-tandem mass spectrometry (LC/MS/MS) assay is used to quantify the concentrations of TG100801 and its active metabolite, TG100572, in ocular tissues and plasma.[3]

  • Sample Preparation:

    • Ocular tissues are homogenized in RIPA buffer.[3]

    • Analytes are extracted from the tissue homogenate or plasma using acetonitrile.[3]

    • The extracted samples are then processed for LC/MS/MS analysis.

  • LC/MS/MS Analysis:

    • Chromatographic separation is performed on a reverse-phase HPLC column.

    • Mass spectrometric detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Concentrations are determined by comparing the peak areas of the analytes to a standard curve and normalized to tissue weight.[3]

Mouse Model of Laser-Induced Choroidal Neovascularization (CNV)

This model is used to evaluate the efficacy of TG100801 in inhibiting angiogenesis in vivo.[5][6]

  • Induction of CNV:

    • Mice (e.g., C57BL/6) are anesthetized.

    • Laser photocoagulation is used to rupture Bruch's membrane in the retina, inducing the growth of new blood vessels from the choroid.[6]

  • Treatment:

    • Animals are treated topically with a solution of TG100801 or vehicle control. Dosing regimens can vary, for example, twice or three times daily for 14 days.[5][6]

  • Evaluation of CNV:

    • After the treatment period, animals are perfused with a fluorescent dye (e.g., FITC-dextran).

    • Choroidal flat mounts are prepared, and the area of CNV at the rupture sites is measured using image analysis software.[5][6]

Visualizations

Signaling Pathways

Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Src Src VEGFR->Src PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Vascular_Permeability Vascular Permeability VEGFR->Vascular_Permeability PDGFR->Src PDGFR->PLCg PDGFR->PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Ras Ras PLCg->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Inflammation Inflammation STAT3->Inflammation TG100572 TG100572 TG100572->VEGFR TG100572->PDGFR TG100572->Src

Caption: TG100572 inhibits VEGFR, PDGFR, and Src signaling pathways.

Experimental Workflow

Experimental_Workflow Prodrug Topical Administration of TG100801 (Prodrug) Conversion Enzymatic Conversion by Ocular Esterases Prodrug->Conversion Active_Metabolite Formation of TG100572 (Active Metabolite) Conversion->Active_Metabolite Target_Engagement Inhibition of Target Kinases (VEGFR, PDGFR, Src) Active_Metabolite->Target_Engagement Downstream_Effects Modulation of Downstream Signaling Pathways Target_Engagement->Downstream_Effects Cellular_Response Inhibition of Cellular Processes: - Endothelial Cell Proliferation - Angiogenesis - Vascular Permeability Downstream_Effects->Cellular_Response Therapeutic_Outcome Therapeutic Outcome: - Reduced CNV - Decreased Retinal Edema Cellular_Response->Therapeutic_Outcome

Caption: Experimental workflow from prodrug administration to therapeutic effect.

Conclusion

TG100801 is a promising topical prodrug that effectively delivers its active metabolite, TG100572, to the posterior segment of the eye. TG100572 is a potent multi-targeted kinase inhibitor that simultaneously blocks the VEGFR, PDGFR, and Src signaling pathways, which are critical drivers of neovascularization, vascular leakage, and inflammation in ocular diseases. The preclinical data demonstrate that topical administration of TG100801 can achieve therapeutic concentrations of TG100572 in the target tissues, leading to significant inhibition of choroidal neovascularization and retinal edema in relevant animal models, with minimal systemic exposure. This targeted approach holds significant potential for a non-invasive treatment for patients with neovascular eye diseases.

References

TG 100572: A Comprehensive Kinase Inhibition Profile and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG 100572 is a potent, multi-targeted kinase inhibitor demonstrating significant activity against key receptor tyrosine kinases (RTKs) and Src family kinases. Its ability to modulate critical signaling pathways involved in angiogenesis and cell proliferation has positioned it as a compound of interest in ophthalmology and oncology research. This technical guide provides a detailed overview of the kinase inhibition profile of TG 100572, methodologies for its evaluation, and a visual representation of its mechanism of action. All quantitative data is presented in a clear, tabular format for ease of comparison, accompanied by detailed experimental protocols and diagrams illustrating key signaling pathways and experimental workflows.

Quantitative Kinase Inhibition Profile

The inhibitory activity of TG 100572 has been quantified against a panel of kinases, with IC50 values indicating potent, low nanomolar to sub-nanomolar inhibition of several key targets. The data underscores the compound's dual-targeting nature, affecting both receptor tyrosine kinases and non-receptor Src family kinases.

Kinase TargetIC50 (nM)Kinase Family
VEGFR12Receptor Tyrosine Kinase
VEGFR27Receptor Tyrosine Kinase
FGFR12Receptor Tyrosine Kinase
FGFR216Receptor Tyrosine Kinase
PDGFRβ13Receptor Tyrosine Kinase
Fgr5Src Family Kinase
Fyn0.5Src Family Kinase
Hck6Src Family Kinase
Lck0.1Src Family Kinase
Lyn0.4Src Family Kinase
Src1Src Family Kinase
Yes0.2Src Family Kinase

Table 1: IC50 values of TG 100572 against a panel of receptor tyrosine kinases and Src family kinases. Data compiled from multiple sources.[1][2][3]

Mechanism of Action and Signaling Pathways

TG 100572 exerts its biological effects by inhibiting the phosphorylation of key signaling molecules downstream of vascular endothelial growth factor (VEGF) and other growth factors. By targeting VEGFR2 and Src family kinases, TG 100572 can effectively block pathways crucial for endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis.[4] The inhibition of these kinases leads to the suppression of downstream signaling cascades, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately resulting in the induction of apoptosis in proliferating endothelial cells.[1][2][4]

TG_100572_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Src Src Family Kinases VEGFR->Src PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR PDGFR PDGFR->PI3K PDGFR->Ras FGFR FGFR FGFR->PI3K FGFR->Ras Src->PI3K Src->Ras Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation TG100572 TG 100572 TG100572->VEGFR TG100572->PDGFR TG100572->FGFR TG100572->Src VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR FGF FGF FGF->FGFR

Figure 1: Simplified signaling pathways inhibited by TG 100572.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values for kinase inhibitors like TG 100572 is typically performed using in vitro kinase assays. These assays measure the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor. While the exact protocol used for generating the data in Table 1 is not publicly detailed, a representative protocol based on common methodologies for receptor tyrosine and Src family kinase assays is provided below. Luminescence-based ADP detection assays are a common, non-radioactive method for this purpose.

Principle

The kinase reaction involves the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of ADP produced is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, resulting in lower ADP production. The ADP is then converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction that produces a luminescent signal.

Materials and Reagents
  • Purified recombinant kinase (e.g., VEGFR2, Src)

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine Triphosphate (ATP)

  • TG 100572

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Assay Procedure
  • Compound Preparation: Prepare a serial dilution of TG 100572 in DMSO. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted TG 100572 or DMSO (vehicle control) to the appropriate wells of the assay plate.

    • Prepare a master mix containing the kinase assay buffer, ATP, and the kinase-specific substrate.

    • Add 5 µL of the master mix to each well.

    • Prepare a solution of the purified kinase in kinase assay buffer.

  • Initiate Kinase Reaction: Add 2.5 µL of the kinase solution to each well to start the reaction. For "no enzyme" control wells, add 2.5 µL of kinase assay buffer without the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis
  • Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other measurements.

  • Percentage Inhibition Calculation: Calculate the percentage of kinase inhibition for each concentration of TG 100572 using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the TG 100572 concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of TG 100572 Start->Prep_Inhibitor Dispense_Inhibitor Dispense Inhibitor/Vehicle into Assay Plate Prep_Inhibitor->Dispense_Inhibitor Add_MasterMix Add Master Mix to Plate Dispense_Inhibitor->Add_MasterMix Prep_MasterMix Prepare Kinase Reaction Master Mix (Buffer, ATP, Substrate) Prep_MasterMix->Add_MasterMix Add_Kinase Add Kinase to Initiate Reaction Add_MasterMix->Add_Kinase Incubate Incubate at 30°C Add_Kinase->Incubate Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop_Reaction Incubate_2 Incubate at RT Stop_Reaction->Incubate_2 Detect_Signal Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) Incubate_2->Detect_Signal Incubate_3 Incubate at RT Detect_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze_Data Data Analysis: Calculate % Inhibition & IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for an in vitro kinase inhibition assay.

Conclusion

TG 100572 is a potent dual inhibitor of receptor tyrosine kinases and Src family kinases. Its low nanomolar to sub-nanomolar IC50 values against key targets involved in angiogenesis and cell proliferation highlight its therapeutic potential. The methodologies outlined in this guide provide a framework for the in vitro characterization of TG 100572 and similar kinase inhibitors, enabling researchers to further investigate its mechanism of action and potential clinical applications.

References

TG100801: A Technical Guide to a Potent Src Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG100801 is a topically administered prodrug of TG100572, a potent, multi-targeted kinase inhibitor with significant activity against Src family kinases (SFKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). Developed initially by TargeGen, Inc., TG100801 was primarily investigated for the treatment of age-related macular degeneration (AMD) and other ocular diseases characterized by neovascularization and vascular permeability. This technical guide provides an in-depth overview of TG100801, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Src family kinases are a group of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, survival, and migration. Dysregulation of SFK activity has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. In the context of ophthalmology, SFKs, in conjunction with receptor tyrosine kinases like VEGFR and PDGFR, are key mediators of angiogenesis and vascular leakage, pathological hallmarks of wet AMD.

TG100801 was designed as a topical ophthalmic solution that, upon administration, is rapidly converted by ocular esterases into its active metabolite, TG100572.[1][2] This targeted delivery approach aimed to achieve therapeutic concentrations in the posterior segment of the eye while minimizing systemic exposure and associated side effects.[3]

Mechanism of Action

TG100572 exerts its pharmacological effects by competitively inhibiting the ATP-binding site of multiple kinases. Its potent inhibition of both SFKs and key receptor tyrosine kinases involved in angiogenesis provides a multi-pronged approach to treating neovascular ocular diseases.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers a signaling cascade that is critically dependent on the activation of Src.[4][5] Src activation leads to the phosphorylation of downstream signaling molecules, culminating in increased vascular permeability and endothelial cell proliferation and migration, key events in angiogenesis.[3][6][7] By inhibiting both VEGFR2 and Src, TG100572 effectively blocks these pathological processes.

Below is a diagram illustrating the signaling pathway and the points of inhibition by TG100572.

VEGF_Src_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Src Src VEGFR2->Src Activates PLCg PLCg VEGFR2->PLCg Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis PI3K PI3K Src->PI3K Activates FAK FAK Src->FAK Activates Akt Akt PI3K->Akt Vascular_Permeability Vascular_Permeability Akt->Vascular_Permeability PKC PKC PLCg->PKC Ras Ras PKC->Ras MAPK MAPK Ras->MAPK Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation Cell_Migration Cell_Migration FAK->Cell_Migration TG100572_VEGFR TG100572 TG100572_VEGFR->VEGFR2 TG100572_Src TG100572 TG100572_Src->Src

Caption: VEGF-Src signaling pathway and inhibition by TG100572.

Quantitative Data

The active metabolite of TG100801, TG100572, demonstrates potent inhibitory activity against a range of kinases, particularly the Src family and key receptor tyrosine kinases implicated in angiogenesis.

Table 1: In Vitro Kinase Inhibition Profile of TG100572
Kinase TargetIC50 (nM)
Src Family Kinases
Src1
Yes0.2
Fyn0.5
Lyn0.4
Lck0.1
Hck6
Fgr5
Receptor Tyrosine Kinases
VEGFR12
VEGFR27
PDGFRβ13
FGFR12
FGFR216

Data compiled from multiple sources.[2][8][9]

Table 2: Cellular Activity of TG100572
AssayCell TypeIC50 (nM)
Cell ProliferationHuman Retinal Microvascular Endothelial Cells (hRMVEC)610 ± 72

Data from Doukas J, et al. J Cell Physiol. 2008.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of TG100801 and TG100572.

In Vitro Kinase Inhibition Assay

The inhibitory activity of TG100572 against various kinases is typically determined using a radiometric or fluorescence-based assay.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP (radiolabeled or modified) - TG100572 dilutions Start->Prepare_Reagents Incubate Incubate kinase, substrate, ATP, and TG100572 Prepare_Reagents->Incubate Stop_Reaction Stop the kinase reaction Incubate->Stop_Reaction Separate Separate phosphorylated substrate from unreacted ATP Stop_Reaction->Separate Quantify Quantify phosphorylated substrate (e.g., scintillation counting, fluorescence) Separate->Quantify Analyze Analyze data to determine IC50 values Quantify->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Recombinant human kinases are diluted in kinase buffer.

    • A specific peptide substrate for each kinase is prepared.

    • [γ-³²P]ATP is used for radiometric assays, while modified ATP analogs are used for fluorescence-based assays.

    • Serial dilutions of TG100572 are prepared in DMSO and then diluted in kinase buffer.

  • Kinase Reaction:

    • The kinase, substrate, and TG100572 are pre-incubated in a 96-well plate.

    • The reaction is initiated by the addition of the ATP solution.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

    • The phosphorylated substrate is captured on a filter membrane (for radiometric assays) or detected using a specific antibody or fluorescent probe.

  • Data Analysis:

    • The amount of phosphorylated substrate is quantified.

    • IC50 values are calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay

The effect of TG100572 on the proliferation of endothelial cells is assessed using a colorimetric or fluorescence-based assay.[8]

Protocol:

  • Cell Culture:

    • Human Retinal Microvascular Endothelial Cells (hRMVEC) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of TG100572 or vehicle control (DMSO).

    • Cells are typically incubated for 48-72 hours.

  • Viability Assessment:

    • A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent is added to each well.

    • After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control.

    • IC50 values are determined from the dose-response curve.

In Vivo Model of Choroidal Neovascularization (CNV)

The efficacy of topically administered TG100801 in a preclinical model of wet AMD is evaluated using the laser-induced CNV model in mice.[10][11]

CNV_Model_Workflow Start Start Anesthetize Anesthetize mouse and dilate pupils Start->Anesthetize Laser Induce choroidal neovascularization using a laser Anesthetize->Laser Topical_Treatment Administer topical TG100801 or vehicle daily Laser->Topical_Treatment Euthanize Euthanize mouse after specified treatment period Topical_Treatment->Euthanize Enucleate Enucleate eyes and prepare choroidal flat mounts Euthanize->Enucleate Stain Stain with fluorescently labeled lectin to visualize vasculature Enucleate->Stain Image_Quantify Image and quantify the area of CNV Stain->Image_Quantify End End Image_Quantify->End

Caption: Workflow for the laser-induced choroidal neovascularization model.

Protocol:

  • CNV Induction:

    • C57BL/6 mice are anesthetized, and their pupils are dilated.

    • A laser is used to rupture Bruch's membrane at several locations in the posterior pole of the eye, inducing a wound-healing response that leads to CNV.

  • Drug Administration:

    • Mice are treated topically with TG100801 eye drops (e.g., 5 mg/mL) or vehicle control, typically three times a day for 14 days.[11]

  • CNV Quantification:

    • At the end of the treatment period, mice are euthanized, and their eyes are enucleated.

    • The choroid is dissected and flat-mounted.

    • The neovasculature is stained with a fluorescently labeled lectin (e.g., isolectin B4).

    • The area of CNV at each laser spot is imaged by fluorescence microscopy and quantified using image analysis software.

Clinical Development and Discontinuation

TG100801 underwent early-stage clinical development for the treatment of AMD. A Phase 1 clinical trial (NCT00414999) in healthy volunteers demonstrated that topical administration of TG100801 was well-tolerated with no significant ocular or systemic adverse events.[12] A subsequent Phase 2a study (NCT00509548) was initiated to evaluate its efficacy in patients with CNV due to AMD.

The development of TG100801 was ultimately discontinued following the acquisition of TargeGen by Sanofi-aventis in 2010.[4][5][7] The primary interest of Sanofi-aventis in the acquisition was another of TargeGen's assets, TG101348 (now known as fedratinib), a potent and selective JAK2 inhibitor for the treatment of myeloproliferative neoplasms.[13]

Conclusion

TG100801, through its active metabolite TG100572, represents a potent, multi-targeted kinase inhibitor with a strong rationale for the treatment of neovascular ocular diseases like wet AMD. Its ability to inhibit both Src family kinases and key angiogenic receptor tyrosine kinases provided a comprehensive approach to targeting the underlying pathology. While its clinical development was halted due to a corporate acquisition, the preclinical and early clinical data for TG100801 remain a valuable case study for the development of topically administered kinase inhibitors for ophthalmic indications. The detailed methodologies provided in this guide serve as a resource for researchers in the field of kinase inhibitor drug discovery and ophthalmic drug development.

References

A Technical Guide to the Prodrug Conversion and Activity of TG100801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prodrug TG100801 and its conversion to the active multi-targeted kinase inhibitor, TG100572. This document details the mechanism of action, experimental protocols, and key data associated with these compounds, with a focus on their application in ophthalmology.

Introduction

TG100801 is a topically administered prodrug designed to treat ocular diseases such as age-related macular degeneration (AMD) by delivering the active compound TG100572 to the back of the eye.[1][2] TG100572 is a potent inhibitor of several tyrosine kinases implicated in angiogenesis and vascular permeability, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Src family kinases.[3][4][5] The prodrug approach allows for effective delivery to the target tissues while minimizing systemic exposure and potential side effects.[6][7]

Prodrug Conversion Mechanism

TG100801 is an ester derivative of TG100572, a modification that renders it inactive as a kinase inhibitor.[1] Upon topical administration to the eye, TG100801 is rapidly converted to the active TG100572 through hydrolysis by esterase enzymes abundant in ocular tissues.[4][8] This enzymatic cleavage unmasks the active phenolic moiety of TG100572, enabling it to bind to the active sites of its target kinases.[1]

G TG100801 TG100801 (Prodrug) Inactive Ester Ocular_Tissues Ocular Tissues TG100801->Ocular_Tissues Topical Administration Esterases Esterase Enzymes TG100801->Esterases TG100572 TG100572 (Active Drug) Kinase Inhibitor Esterases->TG100572 Hydrolysis G cluster_in_vivo In Vivo Experiment Animal_Model Animal Model (e.g., Mouse, Rabbit) Dosing Topical Dosing (TG100801 Eye Drops) Animal_Model->Dosing Sample_Collection Ocular Tissue & Plasma Collection Dosing->Sample_Collection Tissue_Homogenization Tissue Homogenization & Analyte Extraction Sample_Collection->Tissue_Homogenization LC_MS_MS LC/MS/MS Analysis Tissue_Homogenization->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis G cluster_membrane Cell Membrane VEGFR VEGFR Downstream_Signaling Downstream Signaling (e.g., ERK Phosphorylation) VEGFR->Downstream_Signaling PDGFR PDGFR PDGFR->Downstream_Signaling Src Src Src->Downstream_Signaling Biological_Effects Angiogenesis & Vascular Permeability Downstream_Signaling->Biological_Effects TG100572 TG100572 TG100572->VEGFR Inhibition TG100572->PDGFR Inhibition TG100572->Src Inhibition

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the early preclinical and clinical research on TG100801, a novel topical prodrug developed for the treatment of age-related macular degeneration (AMD). TG100801 is the ethyl ester prodrug of TG100572, a potent multi-kinase inhibitor. This document details the mechanism of action, summarizes key quantitative data from preclinical and early clinical studies, outlines experimental protocols, and visualizes the core signaling pathways and experimental workflows. The information is intended for researchers, scientists, and drug development professionals in the field of ophthalmology and kinase inhibitor therapeutics.

Introduction

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The neovascular or "wet" form of AMD is characterized by choroidal neovascularization (CNV), a process involving the abnormal growth of blood vessels from the choroid into the sub-retinal space. This leads to vascular leakage, edema, and subsequent damage to photoreceptors. A key mediator of this process is Vascular Endothelial Growth Factor (VEGF). While anti-VEGF therapies have revolutionized the treatment of wet AMD, they require frequent intravitreal injections, posing a significant treatment burden.

TG100801 was developed as a topical eye drop formulation to offer a non-invasive treatment alternative. As a prodrug, TG100801 is designed to penetrate the ocular tissues and is then converted by ocular esterases into its active metabolite, TG100572. TG100572 is a multi-targeted kinase inhibitor designed to simultaneously suppress angiogenesis, vascular leakage, and inflammation associated with AMD.[1]

Mechanism of Action

TG100801 itself is an inactive prodrug. Following topical administration, it penetrates the eye and is hydrolyzed by ocular esterases to form TG100572.[2][3] TG100572 is a potent inhibitor of a specific set of kinases that are crucial in the pathology of neovascular AMD.[4] The primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR2, blocks the downstream signaling cascade initiated by VEGF, thereby inhibiting endothelial cell proliferation, migration, and vascular permeability.[2][5]

  • Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a significant role in mediating VEGF-induced vascular permeability.[2][4] By inhibiting Src, TG100572 can reduce vascular leakage.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR signaling is involved in the recruitment and stabilization of pericytes around newly formed blood vessels. Inhibition of PDGFR can lead to the regression of neovascularization.[2]

By targeting these multiple kinases, TG100572 aims to provide a broader therapeutic effect compared to agents that solely target the VEGF pathway.

TG100801 Mechanism of Action cluster_cornea Cornea/Ocular Surface cluster_retina Retina/Choroid TG100801 TG100801 (Prodrug) Topical Administration TG100572 TG100572 (Active Metabolite) TG100801->TG100572 Ocular Esterases VEGFR VEGFR TG100572->VEGFR Inhibits Src Src TG100572->Src Inhibits PDGFR PDGFR TG100572->PDGFR Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Inflammation Inflammation VEGFR->Inflammation VascularLeakage Vascular Leakage Src->VascularLeakage PDGFR->Angiogenesis

Figure 1: Conversion of TG100801 to TG100572 and its targets.

Quantitative Data

In Vitro Kinase Inhibition

The primary active metabolite of TG100801, TG100572, was profiled for its inhibitory activity against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase FamilyKinaseIC50 (nM)[6]
Receptor Tyrosine Kinases VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Src Family Kinases Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2
Preclinical Efficacy

Preclinical studies in animal models of AMD demonstrated the potential of topically administered TG100801.

Animal ModelTreatmentOutcomeReference
Laser-induced CNV in miceTG100801 (5 mg/ml), 3 times a day for 14 days40% reduction in CNV area compared to control.[2]
VEGF-induced retinal vascular leakage in miceTopical TG100801 (10 mcl at 10 mg/ml)73% and 98% reduction in retinal vascular leakage in two separate experiments.[2]
Rat model of retinal vein occlusionTopical TG100801 (0.3%, 0.6%, or 1% solution), 5 applications over 3 daysSignificant reduction in fluorescein leakage and retinal thickening as measured by OCT.[6]
Preclinical Pharmacokinetics
SpeciesAdministrationKey FindingsReference
Mice, Rabbits, Dogs, Mini-pigsTopical eye dropsTG100801 is converted to TG100572 by ocular esterases. Both compounds achieve concentrations exceeding those needed for kinase inhibition in posterior eye tissues. Elimination half-life of over 7 hours. Minimal systemic exposure, with plasma levels below the limit of quantitation (1-3 ng/mL).[2][3][3]
Early Clinical Trial Data

A Phase 1 clinical trial was conducted to evaluate the safety and tolerability of TG100801 in healthy volunteers.

Study PhasePopulationDosingKey FindingsReference
Phase 142 healthy volunteers0.6% or 1.1% TG100801, twice daily for 14 days.Well tolerated at both doses. Mild, transient ocular irritation was reported in 50% of subjects. No evidence of toxicity. Plasma levels of TG100801 and TG100572 were below detectable limits.[4][7][4][7]

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This model is a standard method to mimic the neovascularization process in wet AMD.

  • Animal Model: Adult mice (e.g., C57BL/6J).

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Pupil Dilation: Topical application of a mydriatic agent (e.g., 1% tropicamide).

  • Laser Photocoagulation: A diode laser is used to create four laser spots around the optic nerve in each eye, rupturing Bruch's membrane.

  • Treatment: Topical administration of TG100801 or vehicle to the cornea at specified concentrations and frequencies (e.g., 5 mg/ml, three times daily).[2]

  • Evaluation: After a set period (e.g., 14 days), animals are euthanized. Eyes are enucleated, and choroidal flat mounts are prepared. The CNV area is quantified using fluorescent microscopy after staining with an endothelial cell marker (e.g., isolectin B4).

Laser-Induced CNV Workflow start Start animal_prep Animal Preparation (Anesthesia, Pupil Dilation) start->animal_prep laser Laser Photocoagulation (Rupture Bruch's Membrane) animal_prep->laser treatment Topical Treatment (TG100801 or Vehicle) laser->treatment evaluation Evaluation (Day 14) (Euthanasia, Eye Enucleation) treatment->evaluation staining Choroidal Flat Mount & Fluorescent Staining evaluation->staining quantification Quantification of CNV Area staining->quantification end End quantification->end

Figure 2: Workflow for the laser-induced CNV model.

Rat Model of Retinal Vein Occlusion

This model is used to assess the effect of a compound on retinal edema and vascular leakage.

  • Animal Model: Adult rats (e.g., Long-Evans).

  • Anesthesia: As per standard laboratory procedures.

  • Thrombosis Induction: A laser is used to induce thrombosis in a major retinal vein.

  • Treatment: Topical application of TG100801 or vehicle at various concentrations (e.g., 0.3%, 0.6%, 1%). Dosing is performed before and after laser induction and on subsequent days.[6]

  • Evaluation of Vascular Leakage: Intraperitoneal injection of sodium fluorescein. The amount of fluorescein leakage into the retina is quantified.

  • Evaluation of Retinal Edema: Retinal thickness is measured using Optical Coherence Tomography (OCT).

Ocular Pharmacokinetics Studies

These studies determine the distribution and concentration of the drug and its active metabolite in the eye.

  • Animal Models: Mice, rabbits, dogs, and/or mini-pigs.[3]

  • Administration: A single topical dose of TG100801 is administered.

  • Sample Collection: At various time points post-administration, animals are euthanized, and ocular tissues (e.g., cornea, aqueous humor, lens, vitreous humor, retina, choroid, sclera) and plasma are collected.

  • Analysis: The concentrations of TG100801 and TG100572 in the tissue and plasma samples are quantified using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS).

  • Pharmacokinetic Parameters: The data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Pharmacokinetics Study Workflow start Start animal_model Select Animal Model (Mouse, Rabbit, etc.) start->animal_model administration Topical Administration of TG100801 animal_model->administration sampling Sample Collection at Various Time Points (Ocular Tissues, Plasma) administration->sampling analysis LC/MS/MS Analysis (Quantify TG100801 & TG100572) sampling->analysis pk_calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) analysis->pk_calc end End pk_calc->end

Figure 3: General workflow for ocular pharmacokinetics studies.

Conclusion

The early research on TG100801 demonstrated its potential as a topical treatment for neovascular AMD. The prodrug design allows for effective delivery of the active multi-kinase inhibitor, TG100572, to the posterior segment of the eye with minimal systemic exposure. Preclinical studies showed significant efficacy in reducing choroidal neovascularization and retinal edema. The Phase 1 clinical trial indicated that the eye drop formulation is well-tolerated in humans. While TG100801 development was eventually discontinued, the foundational research provided valuable insights into the potential of topical multi-kinase inhibitors for the treatment of retinal vascular diseases.[8]

References

Investigational Studies of TG100801 in Ophthalmology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TG100801 is a topically administered investigational drug that was developed for the treatment of neovascular age-related macular degeneration (nAMD) and other ocular diseases characterized by angiogenesis and vascular leakage. As a prodrug, TG100801 is converted to its active metabolite, TG100572, a potent multi-targeted tyrosine kinase inhibitor. This technical guide provides a comprehensive overview of the investigational studies of TG100801 in ophthalmology, summarizing its mechanism of action, preclinical efficacy, and clinical trial design. The document includes detailed experimental protocols from key preclinical studies and visual representations of the targeted signaling pathways. While preclinical data demonstrated promise, the detailed quantitative results from the Phase II clinical trial in patients with AMD are not publicly available, limiting a complete assessment of its clinical potential.

Introduction

Choroidal neovascularization (CNV) is a hallmark of nAMD and a leading cause of severe vision loss in the elderly. The pathogenesis of CNV is complex, involving multiple signaling pathways that promote the growth of abnormal blood vessels from the choroid into the retina. Key mediators of this process include vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF). Additionally, non-receptor tyrosine kinases, such as Src, play a crucial role in mediating vascular permeability.

TG100801 was developed as a topical eye drop formulation to deliver the active compound TG100572 to the posterior segment of the eye, thereby inhibiting multiple kinases involved in angiogenesis and vascular leakage. This approach offered the potential for a non-invasive treatment for nAMD, reducing the treatment burden associated with intravitreal injections.

Mechanism of Action

TG100801 is a prodrug that is readily converted to its active form, TG100572, by esterases in the eye. TG100572 is a small molecule inhibitor of multiple tyrosine kinases, including VEGF receptors (VEGFR), PDGF receptors (PDGFR), and Src family kinases.[1][2] By targeting these kinases, TG100572 can simultaneously suppress angiogenesis, vascular leakage, and inflammation.

Kinase Inhibition Profile

The inhibitory activity of TG100572 against a panel of relevant kinases has been characterized, demonstrating potent inhibition of key drivers of ocular neovascularization.

Kinase TargetIC50 (nM)
VEGFR1 2
VEGFR2 7
PDGFRβ 13
Src 1
Fgr 5
Fyn 0.5
Hck 6
Lck 0.1
Lyn 0.4
Yes 0.2
FGFR1 2
FGFR2 16
Data sourced from MedChemExpress product information.[1][3]
Signaling Pathways

The inhibition of VEGFR, PDGFR, and Src by TG100572 disrupts critical signaling cascades involved in the pathology of nAMD.

G VEGFR/PDGFR/Src Signaling Pathways in Angiogenesis cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Src Src VEGFR->Src PDGFR->PI3K PDGFR->Src RAS Ras PLCg->RAS AKT Akt PI3K->AKT Proliferation Endothelial Cell Proliferation AKT->Proliferation Migration Migration AKT->Migration Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival Permeability Vascular Permeability Src->Permeability TG100572 TG100572 TG100572->VEGFR TG100572->PDGFR TG100572->Src

Caption: Inhibition of VEGFR, PDGFR, and Src signaling by TG100572.

Preclinical Investigational Studies

The efficacy of topically administered TG100801 was evaluated in established animal models of choroidal neovascularization and retinal edema.

Murine Model of Laser-Induced Choroidal Neovascularization

Experimental Protocol:

  • Animal Model: C57BL/6 mice.[4]

  • Induction of CNV: Laser photocoagulation was used to rupture Bruch's membrane, inducing the formation of CNV lesions.[4]

  • Treatment: Mice received twice-daily topical administration of a vehicle control or TG100801 formulated in an aqueous-based solution containing hydroxypropyl methyl cellulose, tyloxapol, dextrose, benzalkonium chloride, and ethylenediaminetetraacetic acid.[4]

  • Efficacy Assessment: After 14 days of treatment, the area of CNV was quantified using fluorescein angiography and computerized image analysis of choroidal flat mounts.[4]

Results:

Treatment GroupMean CNV Area Reduction (%) vs. Vehicle
0.6% TG100801Not specified, but suggested reduced CNV
1% TG100801Not specified, but suggested reduced CNV
While a 40% reduction was mentioned in one source, the primary publication did not specify the exact percentage reduction for each dose group but indicated a reduction in CNV.[4]
Rat Model of Retinal Vein Occlusion

Experimental Protocol:

  • Animal Model: Long Evans rats.[4]

  • Induction of Retinal Edema: Retinal vein occlusion was induced by intravenous injection of a photosensitive dye (Rose Bengal) followed by laser application to a retinal vein.[4]

  • Treatment: Animals were dosed topically with TG100801 (0.3%, 0.6%, or 1% solutions) or vehicle. A total of five topical applications were administered over a three-day period.[4]

  • Efficacy Assessment: Retinal edema was quantified by measuring retinal thickness using optical coherence tomography (OCT) and by ocular fluorophotometry to assess fluorescein leakage.[4]

Results:

Treatment GroupMean Retinal Area (μm²) ± SEMPercent Reduction vs. Vehiclep-value
Naive203 ± 2--
Thrombosed, Vehicle-Treated327 ± 23--
Thrombosed, 1% TG100801-Treated257 ± 1321%0.013
Data from a study by Doukas et al., 2008.[4]
Pharmacokinetic Studies

Pharmacokinetic studies in multiple preclinical species demonstrated that topical administration of TG100801 resulted in therapeutic concentrations of the active metabolite, TG100572, in the posterior ocular tissues, including the choroid and retina, with plasma levels below the limit of detection.[1][4] This confirmed the successful delivery of the drug to the target site while minimizing systemic exposure. The prodrug TG100801 achieved approximately 1.7-fold higher exposure of TG100572 in the posterior eyecup compared to topical administration of TG100572 itself.[4]

Clinical Investigational Studies

TG100801 advanced into clinical trials to evaluate its safety and efficacy in humans.

Phase I Clinical Trial

A Phase I clinical trial (NCT00509548) was conducted to assess the safety and tolerability of TG100801 in healthy volunteers.[5][6]

Study Design:

  • Population: 42 healthy volunteers.[5]

  • Design: Single-center, randomized, double-masked, parallel-group, dose-escalation study.[1]

  • Treatment: Topical administration of TG100801 (0.6% and 1.1% concentrations) or vehicle, administered twice daily for up to 14 days.[1]

  • Primary Outcome: Safety and tolerability, assessed through ophthalmic examinations (slit lamp, tonometry, visual acuity) and a symptom-directed questionnaire.[1]

Results:

  • TG100801 was well-tolerated at both low and high doses.[5]

  • No evidence of toxicity was observed through slit lamp, tonometry, or visual acuity measurements.[1]

  • Mild, transient ocular irritation (lasting generally ≤ 20 minutes) was reported by 50% of subjects treated with TG100801 for 14 days.[1]

  • Plasma levels of both TG100801 and TG100572 were below the limits of detection.[1]

G Phase I Clinical Trial Workflow Recruitment Recruitment of 42 Healthy Volunteers Randomization Randomization Recruitment->Randomization GroupA Group A 0.6% TG100801 Randomization->GroupA GroupB Group B 1.1% TG100801 Randomization->GroupB GroupC Group C Vehicle Control Randomization->GroupC Dosing Twice Daily Dosing (14 Days) SafetyAssessment Safety and Tolerability Assessment (Ophthalmic Exams, Questionnaires) Dosing->SafetyAssessment PK_Analysis Pharmacokinetic Analysis (Plasma Levels) Dosing->PK_Analysis GroupA->Dosing GroupB->Dosing GroupC->Dosing Results Results Analysis SafetyAssessment->Results PK_Analysis->Results

Caption: Workflow of the Phase I clinical trial of TG100801.

Phase IIa Clinical Trial

Following the positive safety findings in the Phase I study, a Phase IIa clinical trial (NCT00509548) was initiated to evaluate the efficacy of TG100801 in patients with choroidal neovascularization due to AMD.[2][6]

Study Design:

  • Population: Patients with subfoveal CNV secondary to AMD.[6]

  • Design: Multicenter, open-label, randomized, pilot study.[6]

  • Treatment: Two different dose levels of TG100801 administered topically twice a day for 30 days.[2][6]

  • Primary Outcome: Change from baseline in central retinal/lesion thickness as measured by OCT at week 4.[6]

  • Secondary Outcomes: Mean/median change in visual acuity, proportion of subjects with a loss or gain of ≥15 ETDRS letters.[6]

Results:

The results of this Phase IIa clinical trial have not been made publicly available in peer-reviewed literature or clinical trial registries. Therefore, the efficacy and safety of TG100801 in patients with nAMD cannot be definitively assessed.

Conclusion

TG100801, a topical prodrug of the multi-targeted kinase inhibitor TG100572, demonstrated a strong scientific rationale for the treatment of nAMD. Its mechanism of action, targeting key pathways in angiogenesis and vascular permeability, was supported by potent in vitro kinase inhibition. Preclinical studies in relevant animal models showed that topical administration of TG100801 could effectively reduce choroidal neovascularization and retinal edema, and successfully deliver therapeutic concentrations of the active drug to the posterior segment of the eye with minimal systemic exposure.

The Phase I clinical trial in healthy volunteers established a favorable safety and tolerability profile for the topical formulation. However, the lack of publicly available data from the subsequent Phase IIa trial in patients with nAMD represents a critical gap in the clinical development program of TG100801. Without these results, the clinical utility of this investigational drug in its intended patient population remains unknown. Further dissemination of the Phase IIa findings would be necessary to fully understand the potential of TG100801 as a non-invasive treatment for nAMD.

References

Navigating the Stability Landscape of TG100801 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG100801 Hydrochloride is a prodrug of TG100572, a potent multi-targeted kinase inhibitor investigated for the treatment of age-related macular degeneration (AMD).[1][2][3] As a topical ophthalmic solution, the physical and chemical stability of the TG100801 Hydrochloride active pharmaceutical ingredient (API) and its formulated product are critical quality attributes that directly impact its safety, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the known stability characteristics of TG100801 Hydrochloride, drawing from available data to inform researchers and drug development professionals.

TG100801 was specifically designed as a prodrug to achieve a delicate equilibrium between chemical stability for storage and handling, and controlled hydrolysis to its active metabolite, TG100572, upon administration.[2][4] This conversion is facilitated by ocular esterase enzymes following topical delivery.[5]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of TG100801 Hydrochloride is essential for formulation development and stability assessment. While comprehensive public data is limited, the following information has been compiled from various sources.

PropertyDataSource
Molecular Formula C₃₃H₃₀ClN₅O₃・HClInferred from Hydrochloride salt
Molecular Weight 616.54 g/mol MedChemExpress
Solubility 5 mg/mL in DMSO (with sonication)MedChemExpress
Appearance Solid powderSelleck Chemicals
Storage (Solid) 3 years at -20°C[6]

Note: The solubility in aqueous solutions, a critical parameter for an ophthalmic formulation, is not publicly available. It is also noted that the use of hygroscopic DMSO can significantly impact the solubility of the compound.

Chemical Stability and Degradation Pathways

The chemical stability of TG100801 Hydrochloride is a key factor in its design and therapeutic action. The primary intended degradation pathway is the enzymatic hydrolysis of the ester bond to release the active moiety, TG100572.

Hydrolytic Stability

The core of TG100801's design is its conversion to TG100572. This process, while essential for its pharmacological activity, also represents its main chemical instability. One source explicitly states that solutions of TG100801 are unstable and should be prepared fresh, highlighting its susceptibility to hydrolysis.[6]

The conversion of TG100801 to its active form, TG100572, is a critical step for its therapeutic effect. This process is depicted in the diagram below.

G Conversion of TG100801 to TG100572 TG100801 TG100801 (Prodrug) TG100572 TG100572 (Active Metabolite) TG100801->TG100572 De-esterification Esterase Ocular Esterase Enzymes Esterase->TG100801

Prodrug Activation Pathway
Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods. While specific forced degradation data for TG100801 Hydrochloride is not publicly available, a general workflow for such a study is outlined below. These studies would typically expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

G General Workflow for Forced Degradation Studies cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis API TG100801 HCl API API->Acid API->Base API->Oxidation API->Thermal API->Photo Identification Identification and Characterization of Degradation Products Analysis->Identification

Forced Degradation Workflow

Physical Stability

Physical stability assessment ensures that the solid-state properties of the API are maintained during storage and handling. Key physical stability attributes include hygroscopicity, polymorphism, and solid-state morphology.

Currently, there is no publicly available data on the hygroscopicity or polymorphic forms of TG100801 Hydrochloride. Such studies are essential in early-phase drug development to mitigate risks of physical instability that could affect bioavailability and manufacturability.

Analytical Methodologies for Stability Assessment

The development and validation of stability-indicating analytical methods are paramount for accurately monitoring the purity and potency of TG100801 Hydrochloride over time.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorse techniques for stability testing. A typical stability-indicating HPLC method would be developed to separate the parent compound from its primary metabolite (TG100572) and any potential degradation products.

Hypothetical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer)
Flow Rate 1.0 mL/min
Detection UV spectrophotometry (wavelength to be determined based on UV spectra of TG100801 and its impurities)
Column Temperature 25-30 °C
Injection Volume 10 µL
Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has been utilized to quantify TG100801 and its active metabolite, TG100572, in ocular tissues.[5] This technique is invaluable for the identification and structural elucidation of unknown degradation products that may be observed during forced degradation and formal stability studies.

The relationship between the stability testing workflow and the analytical methods employed is illustrated in the following diagram.

G Integration of Analytical Methods in Stability Testing Stability_Study Stability Study Setup (Long-term, Accelerated) Sampling Time-point Sampling Stability_Study->Sampling HPLC HPLC/UPLC Analysis (Purity, Potency, Impurity Profiling) Sampling->HPLC LCMS LC-MS/MS Analysis (Identification of Unknowns) HPLC->LCMS If unknowns detected Data_Analysis Data Analysis and Reporting HPLC->Data_Analysis LCMS->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: TG 100801 Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of TG 100801 Hydrochloride in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), along with protocols for solution preparation and relevant biological context.

Product Information

  • Product Name: this compound

  • Mechanism of Action: TG 100801 is a prodrug that is readily converted in vivo to its active form, TG 100572. TG 100572 is a potent multi-targeted tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR) and Src family kinases, playing a critical role in angiogenesis and vascular permeability.[1][2]

Solubility Data

The solubility of this compound in commonly used laboratory solvents is summarized below. It is important to note that this compound is a lipophilic compound with poor aqueous solubility.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO 3 - 5 mg/mL4.87 - 8.11 mMSonication is recommended to facilitate dissolution.[3][4]
PBS (pH 7.4) < 0.1 mg/mL-Practically insoluble in aqueous buffers alone.

Molecular Weight of this compound: 616.54 g/mol

Signaling Pathway

TG 100801's active metabolite, TG 100572, exerts its biological effects by inhibiting key signaling pathways involved in angiogenesis and vascular permeability. The diagram below illustrates the inhibition of the VEGFR and Src signaling pathways by TG 100572.

TG100801_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Src Src VEGFR->Src Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Src->Downstream Activates Angiogenesis Angiogenesis & Vascular Permeability Downstream->Angiogenesis Promotes TG100572 TG 100572 (Active Metabolite) TG100572->VEGFR Inhibits TG100572->Src Inhibits

Caption: Inhibition of VEGFR and Src signaling by TG 100572.

Experimental Protocols

Due to the poor aqueous solubility of this compound, a specific procedure is required to prepare solutions in PBS for in vitro and in vivo studies. The following protocols outline the recommended steps.

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.17 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (Recommended): If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.

  • Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in PBS from DMSO Stock

This protocol details the stepwise dilution of the DMSO stock solution into PBS to prepare a final working solution with a low percentage of DMSO. This method is crucial to prevent precipitation of the compound.

Materials:

  • 10 mM this compound in DMSO (from Protocol 4.1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is advisable to perform an intermediate dilution of the DMSO stock in PBS. For example, to prepare a 100 µM working solution:

    • Add 990 µL of PBS to a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM DMSO stock solution to the PBS.

    • Mix thoroughly by gentle pipetting or brief vortexing. This results in a 100 µM solution with 1% DMSO.

  • Final Dilution: Further dilute the intermediate solution to the desired final concentration in PBS. For instance, to prepare a 1 µM working solution:

    • Add 99 µL of PBS to a sterile microcentrifuge tube.

    • Add 1 µL of the 100 µM intermediate solution.

    • Mix gently. The final DMSO concentration will be 0.01%.

  • Important Considerations:

    • Always add the DMSO stock solution to the aqueous buffer, not the other way around.

    • Ensure the final concentration of DMSO in your experimental setup is consistent across all conditions, including vehicle controls, and is below a level that could cause cellular toxicity (typically <0.5% for most cell lines).

    • Prepare fresh working solutions daily and visually inspect for any signs of precipitation before use.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound solutions for experimental use.

experimental_workflow start Start weigh Weigh TG 100801 HCl Powder start->weigh dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM Stock) weigh->dissolve_dmso ultrasonicate Vortex / Sonicate dissolve_dmso->ultrasonicate store Aliquot and Store Stock (-20°C or -80°C) ultrasonicate->store prepare_pbs Prepare PBS Working Solution (Stepwise Dilution) store->prepare_pbs check_precipitation Visually Inspect for Precipitation prepare_pbs->check_precipitation check_precipitation->prepare_pbs Precipitation use_in_assay Use in Assay check_precipitation->use_in_assay No Precipitation end End use_in_assay->end

Caption: Workflow for this compound solution preparation.

In Vitro Assay Considerations

The active metabolite of TG 100801, TG 100572, has been shown to inhibit human retinal microvascular endothelial cell (hRMVEC) proliferation with an IC50 of 610 ± 72 nM.[1] This information can serve as a starting point for determining the appropriate concentration range for your specific cell-based assays. It is recommended to perform a dose-response curve to determine the optimal working concentration for your experimental model.

References

Topical Administration of TG100801 in Mice: Application Notes and Protocols for Ocular Neovascularization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the topical administration of TG100801, a prodrug of the multi-targeted kinase inhibitor TG100572, in a mouse model of ocular neovascularization. TG100572 effectively inhibits Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Src family kinases, key mediators of angiogenesis and vascular permeability.[1][2] These application notes detail the preparation of the TG100801 ophthalmic solution, the procedure for inducing choroidal neovascularization (CNV) in mice, the topical administration protocol, and methods for the quantification of therapeutic efficacy. The provided information is intended to facilitate the use of TG100801 as a non-invasive therapeutic agent in preclinical studies of ocular diseases characterized by neovascularization.

Data Presentation

Table 1: Efficacy of Topical TG100801 in a Mouse Model of Laser-Induced Choroidal Neovascularization
Treatment GroupConcentration (%)Dosing FrequencyDurationCNV Area Reduction (%) vs. VehicleStatistical Significance
VehicleN/ATwice Daily14 days0N/A
TG1008010.6Twice Daily14 days43p = 0.057
TG1008011.0Twice Daily14 days58p = 0.036
TG1008010.5 (5 mg/ml)Three Times a Day14 days40p < 0.05

Data compiled from studies on C57BL/6 mice with laser-induced choroidal neovascularization.[2]

Table 2: Ocular Pharmacokinetics of TG100572 in Mice Following a Single Topical Administration of 1% TG100801
Ocular TissueCmax (ng/g)Tmax (hours)AUC (0-24hr) (h·nM)
Retina49 ± 140.5 - 1Not explicitly stated for retina alone
Choroid/Sclera1230 ± 3730.5 - 1Not explicitly stated for choroid/sclera alone
Posterior Eyecup (Retina/Choroid/Sclera)Not explicitly statedNot explicitly stated11,357

Following a single 10 µL drop of a 1% TG100801 formulation. Plasma concentrations of TG100572 and TG100801 were below the limit of quantitation (<1 ng/ml).

Experimental Protocols

Preparation of TG100801 Ophthalmic Solution

Materials:

  • TG100801 powder

  • Hydroxypropyl methyl cellulose (HPMC)

  • Tyloxapol

  • Dextrose

  • Benzalkonium chloride

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sterile, deionized water

  • Sterile filter (0.22 µm)

  • pH meter

  • Sterile containers

Procedure:

  • Prepare the vehicle solution consisting of 1% hydroxypropyl methyl cellulose, 0.2% tyloxapol, 3.4% dextrose, 0.006% benzalkonium chloride, and 0.025% ethylenediaminetetraacetic acid in sterile, deionized water.[3]

  • Adjust the pH of the vehicle solution to 5.4.[3]

  • Dissolve the TG100801 powder in the vehicle to achieve the desired final concentration (e.g., 0.6% or 1%).

  • Sterile-filter the final solution using a 0.22 µm filter into a sterile container.

  • Store the solution under appropriate sterile conditions.

Laser-Induced Choroidal Neovascularization (CNV) in Mice

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical mydriatic (e.g., 1% tropicamide)

  • Argon laser photocoagulator

  • Slit lamp or operating microscope with a coverslip for fundus visualization

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic regimen.

  • Dilate the pupils of the mouse with a topical mydriatic agent.

  • Position the mouse at the slit lamp or operating microscope.

  • Using a coverslip with a coupling gel on the cornea for visualization, deliver 4-6 laser spots (50 µm spot size, 0.1 sec duration, 120 mW power) around the optic nerve.[3]

  • Successful laser application is indicated by the formation of a small bubble at the site of the burn, which signifies the rupture of Bruch's membrane.[3]

  • Monitor the animal until it has fully recovered from anesthesia.

Topical Administration of TG100801

Materials:

  • Prepared TG100801 ophthalmic solution

  • Micropipette

Procedure:

  • Gently restrain the mouse.

  • Using a micropipette, apply a 10 µL drop of the TG100801 solution directly onto the cornea of the eye.[3]

  • Administer the eye drops according to the dosing schedule (e.g., twice or three times daily) for the specified duration of the study (e.g., 14 days).[2][3]

Quantification of Choroidal Neovascularization

Materials:

  • Fluorescein isothiocyanate-dextran (FITC-dextran)

  • Phosphate-buffered saline (PBS)

  • 10% phosphate-buffered formalin

  • Dissecting microscope

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At the end of the treatment period (e.g., day 14), anesthetize the mice.

  • Perfuse the mice through the left ventricle with 1 mL of PBS containing 50 mg/mL of FITC-dextran.[3]

  • Euthanize the mice and enucleate the eyes.

  • Fix the eyes in 10% phosphate-buffered formalin for 1 hour.[3]

  • Under a dissecting microscope, carefully remove the cornea and lens.

  • Make four radial incisions in the eyecup and gently separate the retina from the choroid-sclera complex.

  • Mount the choroidal flat mounts on a microscope slide with the retinal pigment epithelium side up.

  • Capture fluorescent images of the CNV lesions using a fluorescence microscope.

  • Use image analysis software (e.g., ImageJ) to measure the total area of fluorescein leakage at each laser burn site.

Visualization of Signaling Pathways and Experimental Workflow

TG100572_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Src Src VEGFR2->Src PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb PDGFRβ PDGFRb->Src PDGFRb->PI3K Src->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis Vascular Permeability Cell Proliferation & Survival Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis TG100572 TG100572 TG100572->VEGFR2 Inhibits TG100572->PDGFRb Inhibits TG100572->Src Inhibits VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb

Caption: Signaling pathway inhibited by TG100572.

Experimental_Workflow cluster_prep Preparation cluster_induction Induction cluster_treatment Treatment cluster_analysis Analysis Formulation Prepare TG100801 Ophthalmic Solution TopicalAdmin Topical Administration of TG100801 Anesthesia Anesthetize Mouse PupilDilation Dilate Pupil Anesthesia->PupilDilation Laser Induce CNV with Laser PupilDilation->Laser Laser->TopicalAdmin Perfusion FITC-Dextran Perfusion TopicalAdmin->Perfusion 14 Days Enucleation Enucleate and Fix Eyes Perfusion->Enucleation Flatmount Prepare Choroidal Flatmounts Enucleation->Flatmount Imaging Fluorescence Imaging Flatmount->Imaging Quantification Quantify CNV Area (ImageJ) Imaging->Quantification

Caption: Experimental workflow for TG100801 administration.

References

Application Notes and Protocols: TG100801 in a Laser-Induced Choroidal Neovascularization Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choroidal neovascularization (CNV) is a critical factor in the pathogenesis of neovascular age-related macular degeneration (AMD), a primary cause of significant vision loss in the elderly population.[1][2][3] The laser-induced CNV model in rodents is a well-established and extensively utilized preclinical model that simulates the angiogenic aspects of wet AMD.[2][4][5][6] This model is instrumental in evaluating the efficacy of novel therapeutic agents. TG100801 is a prodrug of TG100572, a multi-targeted kinase inhibitor that has demonstrated efficacy in suppressing ocular neovascularization.[7][8] TG100572 potently inhibits key signaling pathways involved in angiogenesis and vascular permeability, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinases.[9][10] This document provides detailed application notes and protocols for utilizing TG100801 in a laser-induced CNV mouse model.

Data Summary: Efficacy of Topical TG100801 in Laser-Induced CNV

The following table summarizes the quantitative data from preclinical studies on the topical administration of TG100801 in a laser-induced CNV mouse model.

Treatment GroupDosageDosing FrequencyDurationReduction in CNV AreaReference
TG1008011% solutionTwice a day14 days58%[7]
TG1008010.6% solutionTwice a day14 daysNot statistically significant[7]
TG1008015 mg/ml solutionThree times a day14 days40%[9]
Vehicle ControlVehicle solutionTwice or three times a day14 days0% (baseline)[7][9]

Signaling Pathways in Choroidal Neovascularization

Choroidal neovascularization is a complex process involving multiple signaling pathways. Key pathways implicated include the VEGF, Wnt, and various inflammatory cascades.[1][11][12] TG100801, through its active metabolite TG100572, targets several of these pathways to exert its anti-angiogenic effect.

G cluster_0 Upstream Triggers cluster_1 Key Signaling Molecules cluster_2 Receptors & Downstream Effectors cluster_3 Cellular Response cluster_4 Laser Injury Laser Injury Hypoxia Hypoxia Laser Injury->Hypoxia Inflammation Inflammation Laser Injury->Inflammation VEGF VEGF Hypoxia->VEGF Inflammatory Cytokines (e.g., TNF-α) Inflammatory Cytokines (e.g., TNF-α) Inflammation->Inflammatory Cytokines (e.g., TNF-α) VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Wnt Ligands Wnt Ligands Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt Ligands->Frizzled/LRP5/6 Src Kinase Src Kinase VEGFR->Src Kinase PDGFR->Src Kinase Endothelial Cell Proliferation Endothelial Cell Proliferation Frizzled/LRP5/6->Endothelial Cell Proliferation Src Kinase->Endothelial Cell Proliferation Migration Migration Src Kinase->Migration Vascular Permeability Vascular Permeability Src Kinase->Vascular Permeability TG100572 TG100572 TG100572->VEGFR inhibits TG100572->PDGFR inhibits TG100572->Src Kinase inhibits

Caption: Signaling pathways in CNV and targets of TG100572.

Experimental Workflow: Laser-Induced CNV Model and TG100801 Treatment

The following diagram outlines the typical experimental workflow for inducing CNV in mice and evaluating the therapeutic effect of topical TG100801.

G A Animal Preparation (Anesthesia & Pupil Dilation) B Laser Photocoagulation (Rupture of Bruch's Membrane) A->B C Topical TG100801 Administration (e.g., Twice Daily) B->C D Post-Treatment Period (e.g., 14 Days) C->D E In Vivo Imaging (optional) (e.g., FFA, OCT) D->E F Euthanasia & Tissue Collection D->F G Choroidal Flat Mount Preparation F->G H Immunostaining (e.g., Isolectin B4) G->H I Imaging & Quantification of CNV Area H->I

Caption: Experimental workflow for laser-induced CNV and TG100801 treatment.

Detailed Experimental Protocols

I. Animal Model
  • Species: C57BL/6 mice are commonly used due to their pigmented fundus, which is necessary for laser absorption.[13]

  • Age: 6-8 weeks old mice are considered ideal for this model.[13]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

II. Laser-Induced Choroidal Neovascularization Procedure
  • Anesthesia: Anesthetize the mice using an appropriate method, such as an intraperitoneal injection of a ketamine/xylazine cocktail.[4] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Pupil Dilation: Apply one drop of a mydriatic agent (e.g., 1% tropicamide) to each eye to dilate the pupils.[4]

  • Laser Photocoagulation:

    • Place the anesthetized mouse on a stereotaxic stage.

    • Apply a coverslip with a coupling gel to the cornea to visualize the retina.[4]

    • Using a slit lamp delivery system and a laser photocoagulator (e.g., argon green laser), deliver 4-6 laser spots per eye.[14]

    • Laser Parameters: Typical settings are 50-75 µm spot size, 100-250 mW power, and 100 ms duration.[4][15] The goal is to create a small bubble at the laser site, indicating the rupture of Bruch's membrane.[6][7]

    • Position the laser burns radially around the optic nerve, avoiding major retinal vessels.[14]

III. Topical Administration of TG100801
  • Formulation: Prepare TG100801 in a suitable vehicle. Concentrations of 0.6% and 1% have been used in previous studies.[7]

  • Dosing:

    • Starting on the day of laser treatment, topically administer a single drop (approximately 10 µL) of the TG100801 solution or vehicle control to the cornea of each eye.[7]

    • Dosing is typically performed twice or three times daily for a duration of 14 days.[7][9]

IV. Quantification of Choroidal Neovascularization
  • Euthanasia and Enucleation: At the end of the treatment period (e.g., day 14), euthanize the mice and enucleate the eyes.

  • Choroidal Flat Mount Preparation:

    • Fix the eyes in 4% paraformaldehyde.

    • Dissect the anterior segment and retina.

    • Prepare the remaining RPE-choroid-sclera complex as a flat mount.

  • Immunostaining:

    • Stain the choroidal flat mounts with a fluorescently labeled endothelial cell marker, such as isolectin B4 or anti-CD31 antibody, to visualize the neovascularization.

  • Imaging and Analysis:

    • Capture fluorescent images of the CNV lesions using a confocal microscope.

    • Quantify the area of neovascularization for each lesion using image analysis software (e.g., ImageJ).[6]

    • Compare the mean CNV area between the TG100801-treated and vehicle-treated groups to determine the therapeutic efficacy.

Conclusion

The laser-induced CNV model is a robust and reproducible method for evaluating potential anti-angiogenic therapies for neovascular AMD. TG100801, a topically administered multi-targeted kinase inhibitor, has demonstrated significant efficacy in reducing CNV in this model. The protocols and data presented in these application notes provide a comprehensive guide for researchers aiming to investigate the therapeutic potential of TG100801 and similar compounds in the context of ocular neovascular diseases.

References

Dosing Regimen and Protocols for TG100801 in a Rat Model of Retinal Vein Occlusion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Retinal vein occlusion (RVO) is a prevalent retinal vascular disorder that can lead to macular edema, neovascularization, and significant vision loss. Preclinical research using animal models is crucial for the development of novel therapeutics. TG100801, a prodrug of the multi-targeted kinase inhibitor TG100572, has shown promise in reducing retinal edema and vascular leakage in a rat model of RVO.[1][2] TG100572 targets several key kinases involved in ocular vasoproliferative diseases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src kinases.[3][4] This document provides a detailed dosing regimen and experimental protocols for the application of TG100801 in a rat model of RVO.

Data Presentation

Table 1: TG100801 Dosing Regimen in a Rat Model of RVO
ParameterDetailsReference
Animal Model Long Evans rats[1]
Induction of RVO Laser-induced thrombosis of a single retinal vein following intravenous injection of a photosensitive dye (Rose Bengal).[1]
Drug Formulation TG100801 as a 0.3%, 0.6%, or 1% solution.[1]
Route of Administration Topical (eye drops).[1]
Dosing Volume 10 µL per eye.[1]
Dosing Schedule A total of 5 topical applications over a three-day period: - Day 1: One hour prior to and six hours after laser-induced thrombosis. - Day 2: Twice daily. - Day 3: Once in the morning.[1]
Efficacy Endpoints - Quantification of fluorescein leakage into the retina and vitreous via ocular fluorophotometry. - Measurement of retinal thickness using optical coherence tomography (OCT).[1]
Table 2: Efficacy of Topical TG100801 in a Rat RVO Model
Treatment GroupReduction in Fluorescein Leakage vs. VehicleP-valueReduction in Retinal Thickness vs. VehicleP-valueReference
0.3% TG10080147%0.002Not ReportedNot Reported[1]
1% TG10080132%0.03921%0.013[1]

Experimental Protocols

Protocol 1: Induction of Retinal Vein Occlusion in Rats

This protocol describes the laser-induced photothrombotic method for creating RVO in rats.[1][5][6]

Materials:

  • Long Evans rats

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Topical proparacaine hydrochloride (0.5%)

  • Tropicamide (1%) and phenylephrine (2.5%) for pupil dilation

  • Photosensitive dye (e.g., Rose Bengal, 5 mg/mL in sterile saline)

  • Argon laser photocoagulator

  • Slit lamp or fundus camera with a coverslip for visualization

Procedure:

  • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Instill one drop of topical proparacaine hydrochloride for local anesthesia, followed by tropicamide and phenylephrine to dilate the pupil of the eye designated for RVO induction.

  • Administer the photosensitive dye intravenously (e.g., via tail vein injection).

  • Approximately 10 minutes after dye injection, visualize the retinal veins using a slit lamp or fundus camera with a coverslip.

  • Apply the argon laser to a major retinal vein to induce thrombosis. Laser parameters may need to be optimized but can be initiated based on published studies.[7]

  • Confirm the occlusion of the vein and the subsequent development of retinal edema by slit lamp examination. The thrombosis should persist for several days.[1]

Protocol 2: Topical Administration of TG100801

This protocol outlines the procedure for the topical application of TG100801 to the rat eye.

Materials:

  • TG100801 solution (0.3%, 0.6%, or 1%) or vehicle control

  • Micropipette and sterile tips

Procedure:

  • Gently restrain the rat.

  • Using a micropipette, carefully instill a 10 µL drop of the TG100801 solution or vehicle onto the cornea of the eye.

  • Administer the doses according to the schedule outlined in Table 1.

Protocol 3: Assessment of Efficacy

A. Ocular Fluorophotometry for Vascular Leakage:

  • One hour after the final topical application of TG100801 or vehicle, inject sodium fluorescein intraperitoneally (e.g., 200 µL of a 10% solution).[1]

  • Quantify the fluorescein leakage into the retina and vitreous using an ocular fluorophotometer.

  • Analyze the resulting scans to determine the area of the retina/vitreous peak, which is indicative of vascular leakage.[1]

B. Optical Coherence Tomography (OCT) for Retinal Thickness:

  • At the end of the study, anesthetize the rats.

  • Acquire retinal scans using an OCT system.

  • Analyze the OCT scans to measure the retinal thickness at multiple points to assess the extent of edema.[1]

Visualizations

G TG100801 Mechanism of Action in RVO cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Src Src VEGFR->Src PDGFR->Src Downstream Signaling Downstream Signaling Src->Downstream Signaling Vascular Permeability Vascular Permeability Downstream Signaling->Vascular Permeability Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis TG100572 TG100572 (Active Metabolite) TG100572->VEGFR TG100572->PDGFR TG100572->Src TG100801 TG100801 (Prodrug) TG100801->TG100572 De-esterification

Caption: TG100801 is a prodrug converted to TG100572, which inhibits VEGFR, PDGFR, and Src signaling.

G Experimental Workflow for TG100801 Efficacy Testing in Rat RVO Model cluster_animal_prep Animal Preparation cluster_rvo_induction RVO Induction cluster_treatment Treatment cluster_efficacy_assessment Efficacy Assessment Anesthetize Rat Anesthetize Rat Dilate Pupil Dilate Pupil Anesthetize Rat->Dilate Pupil Inject Photosensitizer Inject Photosensitizer Dilate Pupil->Inject Photosensitizer Laser Photocoagulation Laser Photocoagulation Inject Photosensitizer->Laser Photocoagulation Confirm Occlusion Confirm Occlusion Laser Photocoagulation->Confirm Occlusion Topical TG100801 Dosing Day 1: Pre- & Post-Laser Dosing Day 2: BID Dosing Day 3: AM Dosing Confirm Occlusion->Topical TG100801 Dosing Ocular Fluorophotometry Ocular Fluorophotometry Topical TG100801 Dosing->Ocular Fluorophotometry OCT Imaging OCT Imaging Topical TG100801 Dosing->OCT Imaging Data Analysis Data Analysis Ocular Fluorophotometry->Data Analysis OCT Imaging->Data Analysis

Caption: Workflow for evaluating TG100801 in a rat model of retinal vein occlusion.

References

Application Note: Evaluating the Anti-Proliferative Effects of TG100572 on Human Retinal Microvascular Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human Retinal Microvascular Endothelial Cells (HRMECs) are a critical in vitro model for studying the pathogenesis of retinal vascular diseases, such as diabetic retinopathy and age-related macular degeneration, which are characterized by abnormal angiogenesis.[1][2] TG100572 is a multi-targeted kinase inhibitor that has shown potential in suppressing choroidal neovascularization and retinal edema.[3] This compound effectively inhibits Src family kinases and various receptor tyrosine kinases, playing a crucial role in blocking vascular endothelial growth factor (VEGF)-induced signaling pathways that lead to endothelial cell proliferation.[3][4] This application note provides a detailed protocol for assessing the anti-proliferative activity of TG100572 on HRMECs using a BrdU cell proliferation assay.

Mechanism of Action of TG100572

TG100572 exerts its anti-angiogenic effects by targeting key kinases involved in endothelial cell signaling. It is a potent inhibitor of Src kinases and receptor tyrosine kinases.[3] In the context of retinal neovascularization, Vascular Endothelial Growth Factor (VEGF) is a primary stimulant.[4] Upon binding to its receptor (VEGFR) on endothelial cells, VEGF triggers a downstream signaling cascade that includes the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[3] This pathway is essential for promoting endothelial cell proliferation and survival. TG100572 has been demonstrated to block the VEGF-induced phosphorylation of ERK, thereby inhibiting endothelial cell mitogenesis.[3] Furthermore, TG100572 has been shown to induce apoptosis specifically in proliferating endothelial cells, suggesting it targets angiogenic vessels while sparing quiescent ones.[3]

Data Summary

The inhibitory effect of TG100572 on vascular endothelial cell proliferation has been quantified, providing key data for experimental design.

CompoundTarget CellsParameterValueReference
TG100572Vascular Endothelial CellsED50610 ± 71 nM[3]

Signaling Pathway of TG100572 Action

TG100572_Pathway TG100572 Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src Kinases VEGFR->Src Erk Erk1/2 Phosphorylation Src->Erk Proliferation Endothelial Cell Proliferation & Survival Erk->Proliferation TG100572 TG100572 TG100572->VEGFR TG100572->Src

Caption: Inhibition of VEGF-induced signaling by TG100572.

Experimental Protocols

Materials and Reagents

  • Human Retinal Microvascular Endothelial Cells (HRMECs)[1][5]

  • Endothelial Growth Medium (EGM) with supplements[5]

  • TG100572

  • BrdU Cell Proliferation Assay Kit[6]

  • 96-well tissue culture plates

  • CO2 incubator, 37°C, 5% CO2[7]

HRMEC Culture Protocol

  • Culture HRMECs in T25 flasks pre-coated with a suitable extracellular matrix solution.[2][5]

  • Maintain the cells in Endothelial Growth Medium (EGM) supplemented with growth factors and 10% serum.[5]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Passage the cells when they reach 80-90% confluency. Use Trypsin/EDTA for detachment and neutralize with Trypsin Neutralization Buffer.[5]

HRMEC Proliferation Assay with TG100572 (BrdU Method)

This protocol is based on standard BrdU cell proliferation assay methodologies.[6][9]

Experimental Workflow

HRMEC_Proliferation_Workflow HRMEC Proliferation Assay Workflow A 1. Seed HRMECs in a 96-well plate B 2. Incubate for 24 hours to allow attachment A->B C 3. Starve cells in basal medium (0.5% FBS) for 8-12 hours B->C D 4. Treat with varying concentrations of TG100572 and VEGF C->D E 5. Add BrdU labeling solution and incubate D->E F 6. Fix, denature DNA, and add anti-BrdU antibody E->F G 7. Add substrate and measure absorbance F->G H 8. Analyze data to determine inhibition of proliferation G->H

Caption: Workflow for HRMEC proliferation assay with TG100572.

Detailed Steps:

  • Cell Seeding:

    • Harvest HRMECs and resuspend them in EGM.

    • Seed the cells in a 96-well plate at a density of 1.2x10^4 cells/cm^2.[10]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]

  • Cell Starvation (Optional but Recommended):

    • To synchronize the cells and reduce baseline proliferation, gently aspirate the EGM and replace it with Endothelial Basal Medium (EBM) containing 0.5% FBS.

    • Incubate for 8-12 hours.[5]

  • Treatment:

    • Prepare serial dilutions of TG100572 in EGM. A suggested concentration range based on the known ED50 would be from 1 nM to 10 µM.

    • Aspirate the starvation medium and add 100 µL of the respective TG100572 dilutions to the wells.

    • Include appropriate controls:

      • Negative Control: EBM with 0.5% FBS

      • Positive Control: EGM with a pro-proliferative stimulus (e.g., VEGF)

      • Vehicle Control: EGM with the same concentration of DMSO used to dissolve TG100572.

    • Incubate the plate for 24-48 hours.[10]

  • BrdU Labeling and Detection:

    • Following the manufacturer's instructions for the BrdU assay kit, add 10 µL of 10X BrdU labeling solution to each well.[6]

    • Incubate for an additional 2-24 hours, depending on the proliferation rate of the HRMECs.[6]

    • Remove the labeling medium and add 100 µL/well of Fixing/Denaturing Solution. Incubate for 30 minutes at room temperature.[6]

    • Remove the solution and add 100 µL/well of the prepared anti-BrdU detection antibody solution. Incubate for 1 hour at room temperature.[6]

    • Wash the plate three times with 1X Wash Buffer.[6]

    • Add 100 µL/well of the prepared HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.[6]

    • Wash the plate three times with 1X Wash Buffer.[6]

    • Add 100 µL of TMB Substrate and incubate for up to 30 minutes at room temperature, monitoring for color development.[6]

    • Stop the reaction by adding 100 µL of STOP Solution.[6]

    • Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the STOP solution.[6]

Data Analysis

  • Subtract the absorbance of the blank wells from all other readings.

  • Normalize the data to the positive control (VEGF-stimulated cells without inhibitor) to determine the percentage of proliferation.

  • Plot the percentage of proliferation against the log concentration of TG100572 to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).

References

Application Notes and Protocols for In Vivo Ocular Pharmacokinetics of Topical TG-100801

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo pharmacokinetics of TG-100801, a topically administered prodrug, in ocular tissues. The protocols detailed below are based on preclinical studies and are intended to guide researchers in designing and executing similar pharmacokinetic evaluations.

Introduction

TG-100801 is an inactive prodrug that is rapidly converted by ocular esterases into its active metabolite, TG-100572.[1][2] This active compound is a potent multi-targeted tyrosine kinase inhibitor, targeting VEGFR, PDGFR, and Src kinases, which are critical in the pathways of ocular neovascularization and vascular leakage.[3][4] The topical administration of TG-100801 as an eye drop is designed to deliver therapeutic concentrations to the posterior segment of the eye, such as the choroid and retina, while minimizing systemic exposure.[1][2][5]

Data Presentation

The following tables summarize the quantitative pharmacokinetic data for TG-100801 and its active metabolite TG-100572 in various ocular tissues following topical administration in preclinical models.

Table 1: Ocular Tissue Distribution of TG-100801 and TG-100572 in Rabbits

Dutch Belted rabbits were administered a single 40 µL drop of 0.6% TG-100801. Ocular tissues were collected 2 hours post-administration and analyzed by mass spectroscopy.[1]

Ocular TissueTG-100801 Concentration (ng/g)TG-100572 Concentration (ng/g)Total (TG-100801 + TG-100572) Concentration (ng/g)
Conjunctiva2,3008,20010,500
Cornea1,2002,8004,000
Sclera130380510
Choroid20110130
Retina104050
Vitreous Humor< 1< 1< 1
Aqueous HumorNot ReportedNot ReportedNot Reported

Table 2: Pharmacokinetic Parameters of TG-100572 in Rodent Posterior Eyecup After Topical Administration

Rodents received a single 10 µL drop of a 1% formulation. The posterior eyecup (combined sclera/choroid/retina) was analyzed.[1]

Compound AdministeredAUC0-24hr of TG-100572 (h·nM)Tmax of TG-100572 (hr)
1% TG-1005726,800Not Reported
1% TG-10080111,3571

Systemic Exposure:

Following topical delivery of TG-100801, plasma concentrations of both TG-100801 and its active metabolite TG-100572 were found to be below the limit of quantitation (1–3 ng/mL or <2 nM) in multiple preclinical species, including mice, rabbits, dogs, and mini-pigs.[1][2][5] This indicates minimal systemic exposure and a low potential for systemic side effects.[1][2]

Signaling Pathway

The active metabolite of TG-100801, TG-100572, inhibits key signaling pathways involved in angiogenesis and vascular permeability.

TG-100572_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effects VEGFR VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream PDGFR PDGFR PDGFR->Downstream Src Src Src->Downstream Gene Gene Expression Downstream->Gene Angiogenesis Angiogenesis Gene->Angiogenesis Vascular_Leakage Vascular Leakage Gene->Vascular_Leakage TG100572 TG-100572 TG100572->VEGFR Inhibits TG100572->PDGFR Inhibits TG100572->Src Inhibits

Mechanism of action of TG-100572.

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of TG-100801 ocular pharmacokinetics.

Topical Ocular Administration and Tissue Collection in Rabbits

This protocol describes the single-dose administration of TG-100801 to rabbits and subsequent collection of ocular tissues for pharmacokinetic analysis.

Materials:

  • TG-100801 ophthalmic solution (e.g., 0.6%)

  • Dutch Belted rabbits (1.5–2.5 kg)

  • Micropipette (capable of dispensing 40 µL)

  • Anesthetic agents (e.g., ketamine/xylazine)

  • Euthanasia solution

  • Surgical instruments for eye enucleation and dissection (forceps, scissors, scalpel)

  • Cryotubes, pre-weighed and labeled

  • Liquid nitrogen or dry ice for flash-freezing

  • -80°C freezer for sample storage

Procedure:

  • Animal Acclimation: Acclimate rabbits to the laboratory environment according to institutional guidelines.

  • Dosing:

    • Administer a single 40 µL drop of the 0.6% TG-100801 solution topically to each eye of the rabbit.[1]

    • Record the exact time of administration.

  • Post-Dose Monitoring: Observe the animals for any signs of discomfort or adverse reactions.

  • Euthanasia and Tissue Collection (at a predetermined time point, e.g., 2 hours post-dose):

    • Anesthetize the rabbit according to an approved protocol.

    • Collect blood samples via cardiac puncture if plasma analysis is required.

    • Euthanize the animal using a humane method.

    • Immediately enucleate the eyes.

    • Perform a fine dissection of the ocular tissues on a cold surface.[1] Isolate the conjunctiva, cornea, sclera, choroid, retina, and vitreous humor.

    • Carefully place each dissected tissue into a separate pre-weighed cryotube.

    • Weigh the cryotubes containing the tissues to determine the wet weight of each sample.

    • Flash-freeze the samples in liquid nitrogen or on dry ice.

    • Store the samples at -80°C until analysis.

Sample Preparation and Analysis by LC/MS/MS

This protocol outlines the extraction of TG-100801 and TG-100572 from ocular tissues and subsequent quantification.

Materials:

  • Frozen ocular tissue samples

  • RIPA buffer

  • Acetonitrile

  • Tissue homogenizer

  • Centrifuge

  • LC/MS/MS system

  • Analytical standards for TG-100801 and TG-100572

Procedure:

  • Tissue Homogenization:

    • To the thawed ocular tissue in the cryotube, add an appropriate volume of RIPA buffer.

    • Homogenize the tissue until a uniform consistency is achieved.[2]

  • Analyte Extraction:

    • Add acetonitrile to the tissue homogenate to precipitate proteins and extract the analytes.[2]

    • Vortex the mixture thoroughly.

    • Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to an appropriate vial for LC/MS/MS analysis.

    • Quantitate the concentrations of TG-100801 and TG-100572 using a validated LC/MS/MS method with a standard curve prepared from the analytical standards.[2]

    • Normalize the concentrations to the weight of the tissue sample.[2]

Pharmacokinetic Data Analysis

This protocol describes the analysis of the concentration-time data to determine key pharmacokinetic parameters.

Software:

  • Pharmacokinetic analysis software (e.g., WINNONLIN)[2]

Procedure:

  • Data Input: Enter the normalized tissue concentration data and the corresponding time points into the software.

  • Model Fitting: Use non-compartmental or compartmental analysis to model the pharmacokinetic data.

  • Parameter Calculation: Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum concentration.

    • Tmax: Time to reach maximum concentration.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2 (Half-life): The time required for the drug concentration to decrease by half. An ocular half-life of greater than 7 hours for TG-100801/TG-100572 has been suggested.[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vivo ocular pharmacokinetic study of TG-100801.

Experimental_Workflow cluster_study_design Study Design cluster_in_vivo In-Vivo Phase cluster_ex_vivo Ex-Vivo Analysis cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rabbit, Mouse) Dose_Formulation Prepare TG-100801 Topical Formulation Animal_Model->Dose_Formulation Time_Points Define Sacrifice Time Points Dose_Formulation->Time_Points Dosing Topical Administration of TG-100801 Time_Points->Dosing Sacrifice Sacrifice Animals at Pre-defined Times Dosing->Sacrifice Tissue_Collection Ocular Tissue & Plasma Collection Sacrifice->Tissue_Collection Sample_Prep Tissue Homogenization & Analyte Extraction Tissue_Collection->Sample_Prep LCMS LC/MS/MS Quantification Sample_Prep->LCMS PK_Analysis Pharmacokinetic Analysis (e.g., WINNONLIN) LCMS->PK_Analysis Results Determine Cmax, Tmax, AUC, Tissue Distribution PK_Analysis->Results

In vivo ocular pharmacokinetic study workflow.

References

Application Notes and Protocols: Measuring Retinal Thickness with Optical Coherence Tomography (OCT) Following TG-100801 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG-100801 is a topically administered prodrug of TG-100572, a potent multi-kinase inhibitor targeting key pathways in ocular angiogenesis and vascular permeability.[1][2] Developed for non-invasive treatment of posterior segment diseases, TG-100801 was investigated for its potential to reduce retinal edema and choroidal neovascularization (CNV) in conditions such as age-related macular degeneration (AMD) and diabetic macular edema.[3][4] Preclinical studies demonstrated that topical application of TG-100801 effectively delivers the active compound to the choroid and retina, suppressing retinal thickening in animal models.[2] A Phase 1 clinical trial in healthy volunteers established its safety and tolerability.[5][6][7] A subsequent Phase 2a study was designed to evaluate its efficacy in patients with AMD and CNV, with the primary outcome being the reduction in retinal edema as measured by Optical Coherence Tomography (OCT).[1]

This document provides a comprehensive overview of the methodologies for measuring retinal thickness with OCT in the context of TG-100801 treatment, based on preclinical findings and established clinical trial protocols for similar ophthalmic drugs.

Mechanism of Action of TG-100801

TG-100801 is de-esterified into its active form, TG-100572, which inhibits a range of kinases implicated in ocular diseases.[1] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR) and Src family kinases.[1] By inhibiting these kinases, TG-100572 can suppress VEGF-mediated leakage from blood vessels and inhibit the inflammatory and angiogenic processes that are hallmarks of diseases like wet AMD.[4][8]

The signaling cascade initiated by VEGF binding to its receptor, VEGFR2, on endothelial cells leads to increased vascular permeability and angiogenesis. The adaptor protein TSAd plays a crucial role in the VEGFR2-mediated activation of c-Src, a non-receptor tyrosine kinase.[8] This activation is a key step in the signaling pathway that results in the destabilization of endothelial cell junctions and increased vascular leakage. By inhibiting both VEGFR and Src, TG-100572 provides a dual blockade of this pathological process.

Data Presentation

While preclinical studies have shown that topical administration of TG-100801 can reduce retinal thickening in a rat model of retinal vein occlusion, specific quantitative data from these studies are not extensively published in a tabulated format.[2] Similarly, detailed quantitative results from the Phase 2a clinical trial for TG-100801 in patients with AMD and CNV are not publicly available, and the development of the drug appears to have been discontinued.

For illustrative purposes, the following table outlines the typical presentation of OCT-derived retinal thickness data in a clinical trial setting.

Treatment GroupBaseline Central Subfield Thickness (µm) (Mean ± SD)Month 1 Central Subfield Thickness (µm) (Mean ± SD)Change from Baseline (µm) (Mean ± SD)p-value
TG-100801 (Low Dose)Data Not AvailableData Not AvailableData Not AvailableData Not Available
TG-100801 (High Dose)Data Not AvailableData Not AvailableData Not AvailableData Not Available
Vehicle (Placebo)Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Preclinical Evaluation of Retinal Thickness in a Rodent Model

Animal Model: Rat model of retinal vein occlusion.

Treatment Protocol:

  • Induce retinal vein occlusion in one eye of each animal.

  • Administer topical TG-100801 (e.g., 1% solution) or vehicle to the affected eye. A typical dosing schedule involves five applications over a three-day period.[2]

OCT Imaging Protocol:

  • Anesthetize the animals.

  • Position the animal on a stereotaxic frame to ensure head stability.

  • Use a commercially available spectral-domain OCT (SD-OCT) system equipped with a rodent imaging lens.

  • Obtain volumetric scans of the retina centered on the optic nerve head.

  • Acquire multiple B-scans to ensure high-quality images.

Image Analysis:

  • Use the OCT device's software to automatically segment the retinal layers and calculate the total retinal thickness.

  • Manually correct any segmentation errors.

  • Measure the average retinal thickness in the edematous region and compare it between the TG-100801-treated and vehicle-treated groups.

Clinical Trial Protocol for Measuring Retinal Thickness in AMD Patients

Study Design: A randomized, double-masked, placebo-controlled Phase 2a clinical trial.

Patient Population: Patients with choroidal neovascularization secondary to age-related macular degeneration.

Treatment Regimen:

  • Randomly assign patients to receive topical TG-100801 ophthalmic solution (e.g., two different concentrations) or vehicle.

  • Instruct patients to self-administer the eye drops twice daily for a specified duration (e.g., 4 weeks).[1]

OCT Imaging Protocol:

  • Perform OCT imaging at baseline and at specified follow-up visits (e.g., week 4).[1]

  • Use a high-resolution SD-OCT or swept-source OCT (SS-OCT) device.

  • Acquire volumetric scans of the macula using a standardized scanning protocol (e.g., a 6x6 mm cube scan centered on the fovea).

  • Ensure consistent scan quality and placement at all visits.

Primary Endpoint Analysis:

  • The primary efficacy endpoint is the mean change in central subfield retinal thickness from baseline to the end of the treatment period, as measured by OCT.[1]

  • Use the OCT software's automated analysis to determine the retinal thickness in the nine subfields of the Early Treatment Diabetic Retinopathy Study (ETDRS) grid.

  • The central subfield thickness is defined as the average thickness in the central 1-mm diameter circle.

  • Compare the mean change in central subfield thickness between the TG-100801 treatment groups and the vehicle group using appropriate statistical methods (e.g., ANCOVA).

Mandatory Visualizations

G cluster_0 Experimental Workflow: Preclinical Induction Induce Retinal Vein Occlusion Treatment Topical TG-100801 or Vehicle Administration Induction->Treatment OCT_Imaging OCT Imaging of Retina Treatment->OCT_Imaging Analysis Retinal Thickness Measurement and Comparison OCT_Imaging->Analysis

Caption: Preclinical experimental workflow for evaluating TG-100801.

G cluster_1 Signaling Pathway of VEGF-Induced Vascular Permeability VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 TSAd TSAd VEGFR2->TSAd activates cSrc c-Src TSAd->cSrc activates Junctions Endothelial Cell Junction Destabilization cSrc->Junctions Permeability Increased Vascular Permeability Junctions->Permeability TG100572 TG-100572 (Active form of TG-100801) TG100572->VEGFR2 inhibits TG100572->cSrc inhibits

Caption: Simplified signaling pathway inhibited by TG-100572.

G cluster_2 Logical Relationship: Clinical Trial OCT Protocol Patient_Recruitment Patient Recruitment (AMD with CNV) Baseline Baseline OCT Scan Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Treatment_Period Treatment Period (TG-100801 or Vehicle) Randomization->Treatment_Period Followup Follow-up OCT Scan Treatment_Period->Followup Analysis Analysis of Change in Retinal Thickness Followup->Analysis

Caption: Logical flow of a clinical trial protocol for OCT measurements.

References

Troubleshooting & Optimization

Technical Support Center: TG100572 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TG100572 in in vivo experiments, with a focus on minimizing systemic toxicity.

Troubleshooting Guides

Issue 1: Significant Weight Loss Observed in Animals After Systemic Administration

Problem: Animals treated with systemic TG100572 (e.g., intraperitoneal injection) are exhibiting significant weight loss, a key indicator of systemic toxicity.[1]

Possible Causes and Solutions:

  • High Dose Administration: The administered dose may be too high, leading to off-target effects and general toxicity.

    • Solution: Perform a dose-response study to determine the minimum effective dose with the lowest possible toxicity. Monitor animal weight daily and establish a humane endpoint for weight loss (e.g., >15-20% of initial body weight).

  • Route of Administration: Systemic delivery of TG100572 is known to be associated with systemic toxicity.[1]

    • Solution 1 (Recommended for Ocular Studies): If the target tissue is the eye, switch to topical administration of the prodrug, TG100801. TG100801 is converted to TG100572 in the eye, achieving high local concentrations with minimal systemic exposure. Plasma levels of TG100572 are typically below the limit of quantitation following topical TG100801 administration.[1][2]

    • Solution 2 (For Non-Ocular Systemic Applications): If systemic administration is necessary, consider alternative dosing schedules. Instead of daily high doses, intermittent dosing (e.g., every other day) or lower, more frequent doses might maintain efficacy while reducing peak concentration-related toxicity.

  • Vehicle Formulation: The vehicle used for solubilizing TG100572 could be contributing to the observed toxicity.

    • Solution: Ensure the vehicle is well-tolerated. Common vehicles for in vivo administration of small molecules include solutions with DMSO, PEG400, and Tween 80. Conduct a vehicle-only control group to assess its independent effects.

Issue 2: Poor Efficacy with Systemic Administration Despite High Doses

Problem: Researchers are not observing the expected therapeutic effect even at doses that are causing systemic toxicity.

Possible Causes and Solutions:

  • Pharmacokinetics of TG100572: TG100572 has high systemic clearance and poor oral bioavailability.[1][2] This means the compound is rapidly removed from circulation, and may not be reaching the target tissue at a sufficient concentration for a sufficient duration.

    • Solution: Characterize the pharmacokinetic profile of TG100572 in your specific animal model and via your chosen route of administration. This will help in designing a more effective dosing regimen. Due to its rapid clearance, continuous infusion via an osmotic pump might be a more effective, albeit more complex, administration method to maintain steady-state plasma concentrations.

  • Target Engagement: The drug may not be reaching the target kinase in the tissue of interest at a high enough concentration to inhibit its activity.

    • Solution: If possible, perform pharmacodynamic studies to measure the inhibition of target kinases (e.g., phosphorylation of VEGFR2, Src) in the target tissue at various time points after administration. This will confirm whether the drug is engaging its intended targets.

Frequently Asked Questions (FAQs)

Q1: What is the primary known systemic toxicity of TG100572?

A1: The most consistently reported systemic toxicity of TG100572 in vivo is significant weight loss in murine models following systemic administration (e.g., 5 mg/kg via intraperitoneal injection).[1]

Q2: What is the mechanism of action of TG100572?

A2: TG100572 is a multi-targeted kinase inhibitor. It potently inhibits the activity of several receptor tyrosine kinases and non-receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Src family kinases (Src, Fgr, Fyn, Hck, Lck, Lyn, Yes).[3]

Q3: Are there alternatives to systemic administration to reduce toxicity?

A3: Yes. For ocular applications, the recommended approach is the topical administration of TG100801, an inactive prodrug. TG100801 is converted to the active TG100572 by esterases in the eye. This method achieves therapeutic concentrations in the posterior segment of the eye with minimal systemic exposure, thereby avoiding systemic side effects like weight loss.[1][2][4]

Q4: What are the known pharmacokinetic properties of TG100572?

A4: TG100572 exhibits high systemic clearance and is not orally bioavailable.[1][2] This means that when administered systemically, it is cleared from the body quickly.

Q5: What are some general strategies to mitigate the toxicity of multi-targeted kinase inhibitors like TG100572?

A5: General strategies that may be applicable to TG100572 include:

  • Dose Optimization: Reducing the dose to the lowest effective level.[5]

  • Intermittent Dosing: Allowing for recovery periods between treatments.[6]

  • Supportive Care: Providing nutritional support to counteract weight loss.

  • Close Monitoring: Regularly monitoring animal health, including body weight, food and water intake, and general behavior.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of TG100572

Target KinaseIC₅₀ (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2

Data sourced from MedChemExpress.[3]

Table 2: In Vivo Systemic Toxicity Data for TG100572

Animal ModelAdministration RouteDoseObserved ToxicityReference
MouseIntraperitoneal (i.p.)5 mg/kg dailySignificant weight loss--INVALID-LINK--[1]

Experimental Protocols

Protocol 1: Suggested In Vivo Systemic Administration of TG100572 in a Murine Model

Disclaimer: This is a general protocol based on published literature for similar compounds. Researchers should optimize this protocol for their specific experimental needs.

  • Preparation of Dosing Solution:

    • TG100572 is sparingly soluble in aqueous solutions. A common vehicle for in vivo administration is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

    • First, dissolve TG100572 in DMSO.

    • Then, add PEG400 and Tween 80 and vortex thoroughly.

    • Finally, add saline to the final volume. The solution should be prepared fresh daily.

  • Dosing:

    • Based on literature, a dose of 5 mg/kg has been used systemically in mice.[1] However, a pilot dose-escalation study is highly recommended to determine the optimal dose for your model.

    • Administer the solution via intraperitoneal (i.p.) injection. The injection volume should typically not exceed 10 mL/kg.

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered food/water intake.

    • Record body weights at baseline and daily thereafter.

    • Establish clear humane endpoints for euthanasia (e.g., >20% weight loss, severe lethargy).

  • Control Groups:

    • Always include a vehicle control group that receives the same volume of the vehicle solution without TG100572.

    • A negative control group (e.g., receiving saline) is also recommended.

Visualizations

TG100572_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Src Src Family Kinases VEGFR->Src PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR PDGFR PDGFR->Src PDGFR->PI3K_AKT PDGFR->RAS_MAPK FGFR FGFR FGFR->Src FGFR->PI3K_AKT FGFR->RAS_MAPK TG100572 TG100572 TG100572->VEGFR Inhibits TG100572->PDGFR Inhibits TG100572->FGFR Inhibits TG100572->Src Inhibits Angiogenesis Angiogenesis Src->Angiogenesis Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: Signaling pathways inhibited by TG100572.

Experimental_Workflow_Toxicity cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis Dose_Selection Select Dose Range (e.g., 1, 5, 10 mg/kg) Vehicle_Prep Prepare Vehicle & TG100572 Solution Dose_Selection->Vehicle_Prep Animal_Grouping Group Animals (Vehicle, Dose 1, 2, 3) Vehicle_Prep->Animal_Grouping Administration Systemic Administration (e.g., i.p. injection) Animal_Grouping->Administration Monitoring Daily Monitoring: - Body Weight - Clinical Signs Administration->Monitoring Data_Collection Collect Terminal Data (e.g., Organ Weights, Histology) Monitoring->Data_Collection Toxicity_Assessment Assess Toxicity Profile (e.g., % Weight Change) Data_Collection->Toxicity_Assessment MTD_Determination Determine Maximum Tolerated Dose (MTD) Toxicity_Assessment->MTD_Determination

Caption: Workflow for assessing systemic toxicity of TG100572.

References

Optimizing TG 100801 concentration to reduce off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of TG100801 in cell culture experiments. The following information is designed to help you minimize off-target effects and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is TG100801 and what is its mechanism of action?

A1: TG100801 is a prodrug that is converted by intracellular esterases into its active form, TG100572.[1][2][3] TG100572 is a multi-targeted kinase inhibitor that potently targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and members of the Src family of non-receptor tyrosine kinases.[4][5] By inhibiting these kinases, TG100572 can block downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.

Q2: What are the primary cellular targets of TG100801's active form, TG100572?

A2: The primary targets of TG100572 are key kinases involved in angiogenesis and cell signaling. It is a dual inhibitor of VEGFR2 and the Src family of kinases (including Src and YES).[6] The inhibitory activity of TG100572 against a panel of relevant kinases is summarized in the table below.

Q3: What is a good starting concentration for TG100801 in cell culture experiments?

A3: Since TG100801 is a prodrug, its optimal concentration will depend on the esterase activity of the cell line being used. A good starting point is to perform a dose-response experiment ranging from 100 nM to 10 µM. For the active form, TG100572, a starting range of 10 nM to 1 µM is recommended, based on its known IC50 values against target kinases. TG100572 has been shown to inhibit human retinal microvascular endothelial cell (hRMVEC) proliferation with an IC50 of 610 ± 72 nM.[2][4]

Q4: How can I minimize off-target effects of TG100801 in my experiments?

A4: Minimizing off-target effects is crucial for accurate interpretation of your data. Here are some key strategies:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of TG100801 that elicits the desired on-target effect.[7]

  • Use Appropriate Controls: Include a vehicle control (e.g., DMSO) and consider using a structurally unrelated inhibitor for the same target to confirm that the observed phenotype is due to on-target inhibition.

  • Assess Target Engagement: Whenever possible, confirm that TG100801 is inhibiting its intended targets at the concentrations used in your experiments by assessing the phosphorylation status of downstream signaling proteins via Western blot.

  • Consider Genetic Approaches: To definitively attribute a phenotype to the inhibition of a specific target, consider using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the target gene and observe if the phenotype is recapitulated.[7]

Q5: How should I prepare and store TG100801?

A5: TG100801 is typically soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is important to ensure the final concentration of DMSO in your culture medium is low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No observable effect at expected concentrations. Low esterase activity in your cell line: TG100801 may not be efficiently converted to its active form, TG100572.1. Increase the incubation time or the concentration of TG100801. 2. Switch to using the active form, TG100572, directly. 3. Assess esterase activity in your cell line or quantify the conversion of TG100801 to TG100572 using LC-MS/MS.
Degraded compound. Use a fresh aliquot of your TG100801 stock solution. Ensure proper storage conditions.
Low expression of target kinases. Confirm the expression of VEGFR, PDGFR, or Src kinases in your cell line using Western blot or qPCR.
High levels of cell death or unexpected phenotypes. Off-target effects: At higher concentrations, TG100801 may inhibit other kinases or cellular processes.1. Lower the concentration of TG100801. 2. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration. 3. Use a more specific inhibitor for your target of interest as a control to differentiate on- and off-target effects.[7]
Solvent toxicity. Ensure the final DMSO concentration in your cell culture medium is non-toxic for your specific cell line (typically ≤ 0.1%).
Variability between experiments. Inconsistent cell culture conditions. Maintain consistent cell density, passage number, and media composition between experiments.
Inconsistent compound preparation. Prepare fresh dilutions of TG100801 from a stable stock solution for each experiment.

Data Presentation

Table 1: Inhibitory Activity of TG100572 (Active form of TG100801)

Target Kinase FamilyKinaseIC50 (nM)
VEGF Receptors VEGFR12
VEGFR27
FGF Receptors FGFR12
FGFR216
PDGF Receptors PDGFRβ13
Src Family Kinases Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2

Data sourced from MedChemExpress and Selleck Chemicals.[2][8]

Table 2: Cellular Activity of TG100572

Cell LineAssayParameterValue
hRMVECProliferationIC50610 ± 72 nM

Data sourced from MedChemExpress.[2][4]

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay (MTT Assay)

Objective: To determine the optimal, non-toxic concentration range of TG100801 for your cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • TG100801 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of TG100801 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of TG100801. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the cell viability against the log of the TG100801 concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

Objective: To assess the on-target activity of TG100801 by measuring the phosphorylation of downstream effector proteins.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • TG100801

  • Growth factors (e.g., VEGF, PDGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells if necessary, then pre-treat with various concentrations of TG100801 for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF or PDGF) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Src Src VEGFR->Src PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PDGFR->Src PDGFR->PI3K Src->PI3K Migration Cell Migration & Angiogenesis Src->Migration PLCg->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation ERK->Migration TG100572 TG100572 (Active Form) TG100572->VEGFR TG100572->PDGFR TG100572->Src

Caption: TG100572 inhibits VEGFR, PDGFR, and Src signaling pathways.

Experimental_Workflow cluster_0 Concentration Optimization cluster_1 On-Target Effect Validation a1 1. Seed Cells a2 2. Treat with TG100801 Dose-Response a1->a2 a3 3. Cell Viability Assay (e.g., MTT) a2->a3 a4 4. Determine IC50 & Optimal Concentration a3->a4 b1 1. Treat Cells with Optimal TG100801 Conc. a4->b1 Use Optimal Concentration b2 2. Stimulate with Growth Factor b1->b2 b3 3. Western Blot for p-Kinases b2->b3 b4 4. Confirm Target Inhibition b3->b4

Caption: Workflow for optimizing TG100801 concentration.

Troubleshooting_Logic Start Unexpected Experimental Outcome CheckConc Is the Concentration Optimized? Start->CheckConc CheckViability Is there High Cytotoxicity? CheckConc->CheckViability Yes DoseResponse Perform Dose-Response & Viability Assays CheckConc->DoseResponse No LowerConc Lower Concentration CheckViability->LowerConc Yes OnTarget Potential On-Target Effect CheckViability->OnTarget No DoseResponse->CheckViability OffTarget Potential Off-Target Effect LowerConc->OffTarget Validate Validate with: - Different Inhibitor - Genetic Knockdown LowerConc->Validate OnTarget->Validate

Caption: Troubleshooting logic for unexpected TG100801 results.

References

Stability of TG 100801 in aqueous solutions for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of TG100801 in aqueous solutions for experimental use. It includes troubleshooting guides and frequently asked questions to ensure the effective application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is TG100801 and what is its mechanism of action?

A1: TG100801 is a prodrug that is converted by esterases in tissues to its active form, TG100572.[1][2][3][4] TG100572 is a multi-targeted kinase inhibitor that potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Src family kinases.[1][2][5] By inhibiting these pathways, TG100572 can suppress angiogenesis, vascular leakage, and inflammation.[6]

Q2: What are the primary applications of TG100801 in research?

A2: TG100801 is primarily investigated for its potential in treating ocular diseases characterized by neovascularization and retinal edema, such as age-related macular degeneration (AMD).[1][3][4] In a research setting, it is used in both in vitro and in vivo models to study the effects of inhibiting VEGFR and Src kinase pathways.

Q3: How should I dissolve and store TG100801?

A3: TG100801 is soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water.[5] For experimental use, it is recommended to prepare a stock solution in DMSO.

Q4: How stable is TG100801 in aqueous solutions?

A4: Aqueous solutions of TG100801 are unstable and should be prepared fresh for each experiment.[7] TG100801 is a prodrug designed to have a balance of chemical stability and a controlled rate of hydrolysis to its active form, TG100572.[1] Storing TG100801 in aqueous buffers for extended periods is not recommended due to this hydrolysis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of TG100801 in aqueous buffer or cell culture medium. TG100801 has very low aqueous solubility. The final concentration of DMSO from the stock solution may be too low to maintain solubility.- Ensure the final DMSO concentration in your working solution is sufficient to keep TG100801 dissolved. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. - Prepare the working solution by adding the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. - Consider using a formulation similar to that used in preclinical topical studies, which includes solubilizing agents like hydroxypropyl methyl cellulose and tyloxapol, if compatible with your experimental setup.[7]
Inconsistent or no biological effect observed in experiments. 1. Degradation of TG100801: The compound may have hydrolyzed to its active form, TG100572, or degraded due to improper storage of the aqueous solution. 2. Inactive compound: The prodrug TG100801 itself has minimal kinase activity.[1] The experimental system may lack sufficient esterase activity to convert it to the active TG100572.- Always prepare fresh aqueous working solutions of TG100801 immediately before each experiment. Do not store aqueous solutions. - Confirm that your in vitro system (e.g., cell line) has adequate esterase activity to convert TG100801 to TG100572. If esterase activity is low or absent, consider using the active compound, TG100572, directly.
Unexpected cellular toxicity. The concentration of the solvent (DMSO) may be too high for the cells being used.- Perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your cells. - Keep the final DMSO concentration as low as possible, ideally below 0.5%.

Data Presentation

Table 1: Solubility and Storage of TG100801

ParameterInformationSource
Solubility DMSO: 3-5 mg/mL (Sonication may be required) Water: < 0.1 mg/mL (Insoluble)[1][5]
Stock Solution Storage In DMSO: -80°C for up to 2 years -20°C for up to 1 year[2]
Aqueous Solution Stability Unstable, prepare fresh for each use.[7]

Table 2: IC₅₀ Values of the Active Metabolite, TG100572

Target KinaseIC₅₀ (nM)Source
VEGFR12[1][2]
VEGFR27[1][2]
FGFR12[1][2]
FGFR216[1][2]
PDGFRβ13[1][2]
Fgr5[1][2]
Fyn0.5[1][2]
Hck6[1][2]
Lck0.1[1][2]
Lyn0.4[1][2]
Src1[1][2]
Yes0.2[1][2]

Experimental Protocols

Protocol 1: Preparation of TG100801 Stock Solution (10 mM in DMSO)

  • Materials: TG100801 powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of TG100801 is 580.08 g/mol . To prepare a 10 mM stock solution, dissolve 5.8 mg of TG100801 in 1 mL of DMSO.

  • Procedure: a. Weigh the required amount of TG100801 powder in a sterile tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex and/or sonicate the solution until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solution for Cell Culture

  • Materials: 10 mM TG100801 stock solution in DMSO, sterile cell culture medium or desired aqueous buffer.

  • Procedure: a. On the day of the experiment, thaw an aliquot of the 10 mM TG100801 stock solution. b. Serially dilute the stock solution in the cell culture medium or aqueous buffer to the desired final concentration. For example, to make a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock. c. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%). d. Use the freshly prepared aqueous working solution immediately.

Visualizations

TG100801_Conversion_and_Action Conversion and Action of TG100801 TG100801 TG100801 (Prodrug) Esterases Esterases (in tissue) TG100801->Esterases TG100572 TG100572 (Active) Esterases->TG100572 caption Conversion of TG100801 to TG100572.

Caption: Conversion of the prodrug TG100801 to its active form, TG100572, by esterases.

TG100572_Signaling_Pathway Signaling Pathway Inhibition by TG100572 cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK Ras/MAPK Pathway VEGFR->MAPK PDGFR PDGFR PDGFR->PI3K_Akt FGFR FGFR FGFR->MAPK Src Src Family Kinases Src->PI3K_Akt Src->MAPK Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Vascular_Permeability Vascular Permeability PI3K_Akt->Vascular_Permeability Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation TG100572 TG100572 TG100572->VEGFR TG100572->PDGFR TG100572->FGFR TG100572->Src caption Inhibition of key signaling pathways by TG100572.

Caption: TG100572 inhibits key signaling pathways involved in angiogenesis and cell proliferation.

References

Technical Support Center: Overcoming Resistance to TG100801 in Anti-Angiogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the multi-kinase inhibitor TG100801 in the context of anti-angiogenesis research.

Frequently Asked Questions (FAQs)

Q1: What is TG100801 and what is its primary mechanism of action in anti-angiogenesis?

A1: TG100801 is a prodrug that is converted in vivo to its active form, TG100572.[1][2] TG100572 is a potent multi-targeted kinase inhibitor that blocks key signaling pathways involved in angiogenesis.[3][4][5] Its primary anti-angiogenic effect is mediated through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as Src family kinases.[3][4][5] By inhibiting these kinases, TG100572 can suppress endothelial cell proliferation, migration, and the formation of new blood vessels.[3][4][5]

Q2: My cells are showing reduced sensitivity to TG100801 over time. How can I confirm this is acquired resistance?

A2: Acquired resistance is characterized by an initial sensitivity to a drug, followed by a decreased response. To confirm this, you should:

  • Establish a Baseline: Determine the initial half-maximal inhibitory concentration (IC50) of TG100801 on your parental (non-resistant) cell line.

  • Develop a Resistant Line: Continuously expose the parental cell line to gradually increasing concentrations of TG100801 over several weeks or months.[6][7][8][9]

  • Compare IC50 Values: Periodically measure the IC50 of TG100801 on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line indicates acquired resistance.[6][9] The ratio of the IC50 of the resistant line to the parental line is known as the Resistance Index (RI).[6][7]

Q3: What are the potential mechanisms of resistance to a multi-kinase inhibitor like TG100801?

A3: Resistance to multi-kinase inhibitors targeting angiogenesis is complex. Potential mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can upregulate alternative pro-angiogenic pathways to circumvent the inhibited targets.[10] Given that TG100572 targets VEGFR, FGFR, and PDGFR, resistance could arise from the activation of pathways such as those mediated by Angiopoietins, HGF/c-MET, or TGF-β.

  • Target Gene Mutations: Alterations in the kinase domains of the target proteins (e.g., VEGFR2, FGFR1) can prevent TG100572 from binding effectively.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration.[11][12]

  • Hypoxia-Induced Angiogenesis: Anti-angiogenic therapy can sometimes lead to increased tumor hypoxia, which in turn can upregulate pro-angiogenic factors like VEGF through Hypoxia-Inducible Factor-1α (HIF-1α), creating a feedback loop that counteracts the drug's effect.

Q4: I am not observing the expected anti-angiogenic effect of TG100801 in my in vitro assay. What should I check?

A4: Several factors could be at play. Please refer to the troubleshooting guide below for your specific assay. General points to consider include:

  • Drug Concentration: Ensure you are using an appropriate concentration range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Cell Health: The health and passage number of your endothelial cells can significantly impact their ability to form tubes or migrate. Use low-passage cells and ensure they are healthy before starting the experiment.

  • Matrix Quality: For assays like the tube formation assay, the quality and handling of the basement membrane extract are critical. Ensure it is thawed and handled correctly to prevent premature polymerization.

  • Solvent Concentration: Verify that the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically <0.1%).

Troubleshooting Guides

In Vitro Angiogenesis Assays
Problem Possible Cause Suggested Solution
No inhibition of tube formation in a Matrigel assay 1. Suboptimal TG100801 Concentration: The concentration may be too low to be effective or too high, causing cytotoxicity.1. Perform a dose-response curve to determine the optimal inhibitory concentration for your endothelial cells.[13]
2. Poor Cell Health: Endothelial cells are of a high passage number or are not healthy.2. Use low-passage endothelial cells (e.g., HUVECs) and ensure they are actively proliferating before the assay.
3. Inconsistent Matrix Gel: The basement membrane extract (e.g., Matrigel) was not handled properly, leading to uneven polymerization.3. Thaw the matrix on ice and use pre-chilled pipette tips to ensure an even layer in each well.[14]
High variability in aortic ring sprouting 1. Inconsistent Ring Size: Aortic rings are not of a uniform thickness.1. Use a dissecting microscope and microsurgical scissors to cut rings of approximately 1 mm in thickness.[15]
2. Excessive Fibroblast Outgrowth: High serum concentrations can promote the growth of fibroblasts, which can inhibit endothelial sprouting.2. Optimize the serum concentration in your culture medium. For murine aortic rings, lower serum concentrations (e.g., 1%) with VEGF supplementation may be required.[10]
3. Inconsistent Handling: Variations in the dissection and cleaning of the aorta.3. Carefully remove all surrounding fibro-adipose tissue from the aorta under a stereomicroscope.[15][16]
No inhibition of cell migration in a wound healing (scratch) assay 1. Wound Width Variability: The initial scratch width is not consistent across wells.1. Use a p200 pipette tip or a specialized tool to create a uniform scratch. Image the wound at time zero for accurate normalization.
2. Cell Proliferation Confounding Results: The observed wound closure is due to cell proliferation rather than migration.2. Incubate cells with an anti-mitotic agent like Mitomycin C to inhibit cell division.[17]
3. Suboptimal Assay Duration: The assay is too short to observe an inhibitory effect or too long, leading to complete closure in all conditions.3. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal endpoint.
Investigating Resistance Mechanisms
Problem Possible Cause Suggested Solution
IC50 of TG100801 is not significantly different between parental and suspected resistant cell lines. 1. Incomplete Resistance Development: The cells have not been exposed to the drug for a sufficient duration or at a high enough concentration.1. Continue the drug exposure, gradually increasing the concentration over several more passages.[6][7][8]
2. Reversible Resistance: The resistance phenotype may be lost in the absence of the drug.2. Maintain the resistant cell line in a medium containing a selective pressure of TG100801.
No overexpression of alternative pro-angiogenic factors (e.g., FGF2, Ang-1) is detected in resistant cells. 1. Resistance is mediated by a different mechanism. 1. Investigate other potential mechanisms, such as target gene mutations (by sequencing) or increased drug efflux (see below).
2. Inappropriate Assay: The chosen assay (e.g., Western blot for total protein) may not be sensitive enough to detect changes in secreted factors.2. Use an ELISA to quantify the concentration of secreted angiogenic factors in the cell culture supernatant.
No increased expression of ABC transporters (e.g., P-glycoprotein) is observed. 1. Resistance is not due to increased drug efflux. 1. Focus on other mechanisms like activation of bypass signaling pathways or target alterations.
2. Incorrect Detection Method: The antibody used for Western blotting is not specific, or the primers for qRT-PCR are not optimal.2. Use validated antibodies and primers. TaqMan-based qRT-PCR is often recommended for its specificity in detecting highly homologous ABC transporter genes.[18][19]

Quantitative Data Summary

The following tables provide an example of the kinase inhibition profile for the active metabolite of TG100801, TG100572, and a representative example of IC50 values for a multi-kinase inhibitor in sensitive versus resistant cell lines.

Table 1: Kinase Inhibition Profile of TG100572

Target KinaseIC50 (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Src1
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Yes0.2
Data sourced from MedChemExpress.[3][4]

Table 2: Example IC50 Values for Sunitinib in Sensitive vs. Resistant Renal Cell Carcinoma Cell Lines

Cell LineIC50 (µM)Resistance Index (RI)
Caki-1 (Parental)~5.5-
Caki-1/SN (Sunitinib-Resistant)~15.0~2.7
This table presents example data for sunitinib and should be used as a reference for the expected magnitude of change in IC50 upon acquiring resistance.[20][21][22][23][24]

Detailed Experimental Protocols

Protocol 1: Development of a TG100801-Resistant Cell Line

This protocol describes the gradual drug induction method to develop a cell line with acquired resistance to TG100801.

  • Determine Initial Sensitivity:

    • Plate the parental endothelial or cancer cell line in a 96-well plate.

    • Treat the cells with a range of TG100801 concentrations for 48-72 hours.

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value of the parental cell line.

  • Initiate Resistance Induction:

    • Culture the parental cells in a flask until they reach 70-80% confluency.

    • Begin by treating the cells with TG100801 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) of the parental line.[6]

  • Gradual Dose Escalation:

    • Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the TG100801 concentration by a small increment (e.g., 1.5 to 2-fold).

    • This process of adaptation and dose escalation can take several months.[7][8]

    • It is advisable to cryopreserve cells at each stage of increased resistance.

  • Verification of Resistant Phenotype:

    • Once the desired level of resistance is achieved (e.g., the cells can tolerate a concentration at least 10-fold higher than the initial IC50), maintain the resistant cell line in a medium containing a selective concentration of TG100801.

    • Periodically perform cell viability assays to compare the IC50 of the resistant line to the parental line and calculate the Resistance Index (RI).[6][7]

Protocol 2: In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract.

  • Plate Coating:

    • Thaw basement membrane extract (BME), such as Matrigel, on ice.

    • Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[14]

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.[13][14]

  • Cell Seeding and Treatment:

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in a small volume of low-serum medium.

    • Seed 1-2 x 10^4 cells per well onto the solidified BME.[13]

    • Add TG100801 at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[13]

    • Examine the formation of capillary-like structures using an inverted microscope at various time points.

  • Quantification:

    • Capture images from several fields per well.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, or the total area covered by tubes, using software like ImageJ.[25][26]

Protocol 3: Western Blot for Alternative Signaling Pathway Activation

This protocol is used to detect changes in protein expression and phosphorylation in resistant cells.

  • Cell Lysis and Protein Quantification:

    • Grow parental and TG100801-resistant cells to 80-90% confluency.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Examples include antibodies against phosphorylated and total forms of c-MET, Akt, and ERK, as well as FGF2 and Ang-1.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.[27][28]

    • Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathways and Experimental Workflows

TG100801_Action_and_Resistance cluster_0 TG100801 Action cluster_1 Mechanisms of Resistance TG100801 TG100801 (Prodrug) TG100572 TG100572 (Active Drug) TG100801->TG100572 Conversion VEGFR VEGFR TG100572->VEGFR FGFR FGFR TG100572->FGFR PDGFR PDGFR TG100572->PDGFR Src Src TG100572->Src ResistantAngiogenesis Resistant Angiogenesis Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis PDGFR->Angiogenesis Src->Angiogenesis Bypass Bypass Pathways (e.g., c-MET, Ang-1) Bypass->ResistantAngiogenesis Mutation Target Mutation Mutation->ResistantAngiogenesis Efflux Drug Efflux (ABC Transporters) Efflux->TG100572

Caption: Mechanism of TG100801 action and potential pathways of resistance.

Tube_Formation_Workflow arrow arrow A Coat 96-well plate with BME B Polymerize BME (37°C, 30-60 min) A->B C Seed Endothelial Cells (1-2 x 10^4 cells/well) B->C D Add TG100801 (Dose-Response) C->D E Incubate (4-18 hours) D->E F Image with Inverted Microscope E->F G Quantify Tube Formation (Length, Branch Points) F->G

Caption: Experimental workflow for the in vitro tube formation assay.

Resistance_Development_Workflow arrow arrow Start Parental Cell Line IC50_initial Determine Initial IC50 Start->IC50_initial Treat_low Treat with low dose (e.g., IC20) of TG100801 IC50_initial->Treat_low Adapt Allow cells to adapt and proliferate Treat_low->Adapt Loop_decision Cells adapted? Adapt->Loop_decision Increase_dose Gradually increase TG100801 concentration Increase_dose->Adapt Loop_decision->Increase_dose Yes Verify Verify Resistance: Compare IC50 to parental Loop_decision->Verify No (Desired resistance reached) Resistant_line Resistant Cell Line Verify->Resistant_line

Caption: Workflow for developing a TG100801-resistant cell line.

References

Troubleshooting TG 100801 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TG 100801, specifically addressing the common issue of precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my TG 100801 precipitating out of my stock solution?

A1: Precipitation of TG 100801 from stock solutions can be attributed to several factors, including exceeding its solubility limit in the chosen solvent, improper storage conditions, repeated freeze-thaw cycles, or the use of aged or hygroscopic solvents. TG 100801 solutions are known to be unstable, and it is often recommended to prepare them fresh.[1]

Q2: What is the recommended solvent for preparing TG 100801 stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing TG 100801 stock solutions for in vitro use.[2][3] It is important to use newly opened, high-purity DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[2][4]

Q3: What is the maximum concentration of TG 100801 that can be dissolved in DMSO?

A3: The solubility of TG 100801 in DMSO is reported to be between 3 mg/mL (5.17 mM) and 5.56 mg/mL (9.58 mM).[2][3] It is often necessary to use sonication to achieve complete dissolution.[3]

Q4: How should I store my TG 100801 stock solutions?

A4: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store solutions at -80°C (for up to 2 years) or -20°C (for up to 1 year).[2]

Q5: Can I dissolve TG 100801 in water?

A5: TG 100801 is practically insoluble in water, with a solubility of less than 0.1 mg/mL.[3]

Troubleshooting Guide: Resolving TG 100801 Precipitation

If you observe precipitation in your TG 100801 stock solution, follow these steps to troubleshoot the issue:

Step 1: Gentle Warming

Gently warm the solution in a water bath at a temperature not exceeding 37°C. Mild heating can sometimes help redissolve the precipitate. Swirl the vial gently to aid dissolution.

Step 2: Sonication

If gentle warming is ineffective, sonicate the solution.[3] This can help break down agglomerates and facilitate the dissolution of the compound. Use a low-frequency sonicator and monitor the solution to avoid overheating.

Step 3: Solvent Addition

If precipitation persists, it is possible that the concentration of TG 100801 is too high for the volume of solvent. Carefully add a small, precise volume of fresh, high-purity DMSO to the solution to decrease the concentration and see if the precipitate dissolves.

Step 4: Preparation of a Fresh Solution

Given that TG 100801 solutions are unstable, the most reliable solution to persistent precipitation is to prepare a fresh stock solution.[1] Ensure that you are following the recommended protocol for preparation and storage.

Quantitative Data Summary

ParameterValueSolventNotesReference
Solubility5.56 mg/mL (9.58 mM)DMSOUltrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[2]
Solubility3 mg/mL (5.17 mM)DMSOSonication is recommended.[3]
Solubility< 0.1 mg/mLWaterInsoluble.[3]
Powder Storage3 years at -20°C--[2]
Powder Storage2 years at 4°C--[2]
Solution Storage2 years at -80°CIn SolventAliquot to avoid freeze-thaw cycles.[2]
Solution Storage1 year at -20°CIn SolventAliquot to avoid freeze-thaw cycles.[2]

Experimental Protocol: Preparation of a 10 mM TG 100801 Stock Solution in DMSO

Materials:

  • TG 100801 powder (Molecular Weight: 580.08 g/mol )

  • High-purity, anhydrous DMSO (newly opened)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of TG 100801 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.80 mg of TG 100801.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the TG 100801 powder.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath and sonicate for 5-10 minutes.[3]

  • Visual Inspection: Visually inspect the solution to ensure that all of the compound has dissolved and there is no visible precipitate.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -80°C for long-term storage.[2]

Visualizations

Troubleshooting_Workflow start Precipitation Observed warm Gently Warm Solution (≤37°C) start->warm resolved Issue Resolved warm->resolved Precipitate dissolves unresolved Issue Persists warm->unresolved Precipitate remains sonicate Sonicate Solution sonicate->resolved unresolved2 Issue Persists sonicate->unresolved2 Precipitate remains add_solvent Add Fresh Solvent add_solvent->resolved unresolved3 Issue Persists add_solvent->unresolved3 Precipitate remains prepare_fresh Prepare Fresh Solution prepare_fresh->resolved unresolved->sonicate unresolved2->add_solvent unresolved3->prepare_fresh

Caption: Troubleshooting workflow for TG 100801 precipitation.

Precipitation_Factors cluster_causes Primary Causes cluster_contributing_factors Contributing Factors High Concentration High Concentration Precipitation Precipitation High Concentration->Precipitation Poor Solvent Quality Poor Solvent Quality Poor Solvent Quality->Precipitation Improper Storage Improper Storage Improper Storage->Precipitation Solution Instability Solution Instability Solution Instability->Precipitation Hygroscopic Solvent Hygroscopic Solvent Hygroscopic Solvent->Poor Solvent Quality Freeze-Thaw Cycles Freeze-Thaw Cycles Freeze-Thaw Cycles->Improper Storage Low Temperature Low Temperature Low Temperature->Improper Storage

Caption: Factors contributing to TG 100801 precipitation.

References

Best practices for storing and handling TG 100801 Hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling TG 100801 Hydrochloride powder. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a prodrug that, upon administration, is converted by esterases into its active form, TG 100572.[1][2] TG 100572 is a multi-targeted kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and Src family kinases.[1] By inhibiting these kinases, it can interfere with signaling pathways involved in angiogenesis, vascular permeability, and inflammation, which are key processes in conditions like age-related macular degeneration (AMD).[1][2]

Q2: What are the recommended storage conditions for this compound powder?

It is recommended to store the lyophilized powder at -20°C for long-term storage, where it can be stable for up to three years.

Q3: How should I reconstitute this compound powder?

This compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve the powder in anhydrous DMSO. The compound has poor solubility in aqueous solutions.

Q4: How stable are solutions of this compound?

Solutions of this compound are not stable and should be prepared fresh for each experiment. It is advisable to avoid repeated freeze-thaw cycles of stock solutions. For best results, aliquot the stock solution into single-use vials and store them at -80°C.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Powder appears clumpy or discolored. Hygroscopicity: The compound may have absorbed moisture.Store the powder in a desiccator. Ensure the vial is tightly sealed. Allow the vial to warm to room temperature before opening to prevent condensation.
Precipitation observed in cell culture media. Low aqueous solubility: Rapid dilution of a concentrated DMSO stock into aqueous media can cause the compound to "crash out."[3][4]To minimize precipitation, perform serial dilutions of the DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration is as low as possible (typically <0.5%) and consistent across all experimental and control wells.[3] A vehicle control with the same final DMSO concentration should always be included.[3]
Inconsistent experimental results. Solution degradation: As solutions are unstable, their potency can decrease over time.Always prepare fresh solutions immediately before use. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.
Light sensitivity: Exposure to light may cause degradation of the compound.Protect stock solutions and experimental setups from direct light. Use amber-colored vials or wrap tubes in aluminum foil.[5]
Low or no observable effect in a cell-based assay. Insufficient prodrug conversion: The conversion of TG 100801 to the active TG 100572 is dependent on cellular esterases. The level of esterase activity can vary between cell lines.Ensure your chosen cell line has sufficient esterase activity for the conversion. You may need to incubate the cells with the compound for a longer duration. Consider using the active metabolite, TG 100572, directly if prodrug conversion is a concern.
Incorrect dosage: The effective concentration may not have been reached.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Experimental Protocols & Methodologies

General Workflow for a Cell-Based Assay

This workflow outlines the key steps for assessing the effect of this compound on cell viability.

Cell-Based Assay Workflow Cell-Based Assay Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare fresh TG 100801 HCl stock solution in DMSO treat_cells Treat cells with a serial dilution of TG 100801 HCl and vehicle control prep_compound->treat_cells prep_cells Seed cells in a 96-well plate and allow to adhere overnight prep_cells->treat_cells incubate Incubate for the desired duration (e.g., 24, 48, 72 hours) treat_cells->incubate add_reagent Add cell viability reagent (e.g., MTT, resazurin) incubate->add_reagent measure Measure signal (absorbance or fluorescence) add_reagent->measure analyze Calculate cell viability and determine IC50 value measure->analyze

Workflow for a typical cell-based viability assay.

Detailed Methodology: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway of TG 100801's Active Metabolite

TG 100801 is a prodrug that is converted to TG 100572, which inhibits key signaling pathways involved in angiogenesis and cell proliferation.

TG100572_Signaling_Pathway Simplified Signaling Pathway Inhibited by TG 100572 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Src Src VEGFR->Src downstream Downstream Signaling (e.g., MAPK/ERK pathway) Src->downstream transcription Gene Transcription downstream->transcription response Cellular Response (Proliferation, Angiogenesis) transcription->response TG100572 TG 100572 (Active Metabolite) TG100572->VEGFR TG100572->Src

Inhibition of VEGFR and Src signaling by TG 100572.

Quantitative Data Summary

PropertyValueNotes
Molecular Weight 616.54 g/mol As Hydrochloride salt
Purity >98%Varies by supplier
Appearance Crystalline solid, powder
Solubility Soluble in DMSOPoorly soluble in water and ethanol
Long-term Storage -20°C (as powder)Up to 3 years
Solution Storage Prepare freshSolutions are unstable

Disclaimer: This information is intended for research use only. Please refer to the specific product information sheet and Safety Data Sheet (SDS) provided by your supplier for the most accurate and up-to-date handling and safety information. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

References

Technical Support Center: Assessing Cytotoxicity of TG 100572 in Retinal Pigment Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of TG 100572 in retinal pigment epithelial (RPE) cells. It includes frequently asked questions, detailed troubleshooting guides for common experimental hurdles, standardized experimental protocols, and illustrative diagrams to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is TG 100572 and what is its mechanism of action?

TG 100572 is a multi-targeted kinase inhibitor. It potently inhibits receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ). Additionally, it strongly inhibits Src family kinases, including Src, Fgr, Fyn, Hck, Lck, Lyn, and Yes.[1] This broad-spectrum inhibition affects various cellular processes, including proliferation, survival, and angiogenesis.

Q2: What are the expected effects of TG 100572 on retinal pigment epithelial (RPE) cells?

Based on its known targets, TG 100572 is likely to have significant effects on RPE cell biology:

  • VEGFR Inhibition: RPE cells express VEGFR2, and autocrine VEGF signaling is important for their survival and integrity.[2][3] Inhibition of VEGFR2 by TG 100572 may lead to increased RPE cell apoptosis and potentially induce an epithelial-mesenchymal transition (EMT).[2][4]

  • PDGFR Inhibition: PDGFRα and PDGFRβ are expressed in RPE cells and are involved in their proliferation and migration, particularly in pathological conditions like proliferative vitreoretinopathy (PVR).[5][6][7] TG 100572-mediated inhibition of PDGFR could therefore reduce RPE cell proliferation and migration.

  • Src Kinase Inhibition: Src family kinases are positive regulators of RPE cell proliferation and are implicated in sustained VEGF secretion.[8][9] Inhibition of Src by TG 100572 is expected to decrease RPE cell proliferation.

Q3: Which assays are recommended for assessing the cytotoxicity of TG 100572 in RPE cells?

A multi-assay approach is recommended to obtain a comprehensive understanding of TG 100572's cytotoxicity:

  • MTT or WST-1 Assay: To assess cell viability by measuring metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH from damaged cells.

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Q4: Are there any specific challenges when performing cytotoxicity assays with RPE cells?

Yes, the pigmented nature of RPE cells can present challenges:

  • Melanin Interference: Melanin can interfere with colorimetric assays like MTT by absorbing light in a similar wavelength range as the formazan product.[3] It can also act as an antioxidant, potentially protecting cells from certain cytotoxic insults.

  • Autofluorescence: RPE cells exhibit natural autofluorescence, primarily due to lipofuscin accumulation, which can interfere with fluorescence-based assays like Annexin V/PI staining.[8]

Troubleshooting Guides

MTT Assay
Issue Potential Cause Recommended Solution
High background absorbance in control wells Melanin from lysed pigmented RPE cells can absorb light at the measurement wavelength.Include a "no-cell" control with TG 100572 to measure its intrinsic absorbance. Also, run a parallel plate with cells but without MTT reagent to assess the contribution of melanin to the final absorbance. Subtract these background readings from your experimental values.
Low absorbance readings Insufficient formazan production due to low cell number or short incubation time.Optimize cell seeding density for RPE cells to ensure they are in a logarithmic growth phase during the assay. Extend the incubation time with the MTT reagent, monitoring formazan crystal formation under a microscope.
Inconsistent results between replicates Uneven cell plating or "edge effects" in the microplate.Ensure a single-cell suspension before plating. To mitigate edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or culture medium.
LDH Assay
Issue Potential Cause Recommended Solution
High spontaneous LDH release in untreated controls Cells are stressed or unhealthy due to culture conditions. RPE cells may be sensitive to serum starvation if used during the assay.Ensure optimal culture conditions and handle cells gently. If using serum-free media, minimize the incubation time to what is necessary for the experiment. Some serum may be required for RPE cell health; a low concentration (e.g., 1-2%) can be tested.
Variability in LDH readings Presence of air bubbles in the wells can interfere with absorbance readings.Carefully inspect wells for bubbles before reading the plate. If present, gently pop them with a sterile pipette tip or a small gauge needle.
TG 100572 appears to inhibit LDH enzyme activity The compound may directly interfere with the LDH enzyme, leading to an underestimation of cytotoxicity.To test for this, add TG 100572 to the supernatant from cells with maximum LDH release (lysed with Triton X-100). If the LDH activity is reduced, it indicates direct enzyme inhibition. In this case, another cytotoxicity assay should be prioritized.
Annexin V/Propidium Iodide (PI) Staining
Issue Potential Cause Recommended Solution
High background fluorescence in the control group RPE cells have significant autofluorescence, which can overlap with the emission spectra of FITC (Annexin V) and PI.Run an unstained control sample of RPE cells to set the baseline fluorescence. Use compensation controls (single-stained samples for Annexin V and PI) to correct for spectral overlap. Consider using brighter fluorochromes or fluorochromes with different emission spectra if autofluorescence is a major issue.
False-positive PI staining PI can stain RNA in the cytoplasm of cells with compromised membranes, leading to an overestimation of late apoptotic/necrotic cells.Consider a modified protocol that includes an RNase A treatment step after fixation to remove cytoplasmic RNA before PI staining.
Low event count during flow cytometry RPE cells can be clumpy, leading to exclusion by the flow cytometer's doublet discrimination gate.Ensure a single-cell suspension by gentle pipetting or using a cell strainer before analysis.

Data Presentation

Table 1: Hypothetical Cytotoxicity of TG 100572 on RPE Cells (MTT Assay)

TG 100572 Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.11.180.0794.4%
10.950.0676.0%
100.630.0550.4%
500.310.0424.8%
1000.150.0312.0%

Table 2: Hypothetical Cytotoxicity of TG 100572 on RPE Cells (LDH Assay)

TG 100572 Conc. (µM)Mean LDH Release (OD 490 nm)Spontaneous Release (OD 490 nm)Maximum Release (OD 490 nm)% Cytotoxicity
0 (Vehicle Control)0.150.121.502.2%
0.10.180.121.504.3%
10.350.121.5016.7%
100.720.121.5043.5%
501.150.121.5074.6%
1001.400.121.5092.8%

Table 3: Hypothetical Apoptosis Induction by TG 100572 in RPE Cells (Annexin V/PI Staining)

TG 100572 Conc. (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control)95.2%2.5%2.3%
1070.1%18.3%11.6%
5035.8%40.5%23.7%
10010.4%35.1%54.5%

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed RPE cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of TG 100572 in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of TG 100572. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare additional wells for controls: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100), and culture medium background.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed RPE cells in a 6-well plate and treat with TG 100572 as described previously.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle enzyme-free dissociation solution or brief trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained and single-stained controls for proper compensation and gating.

Visualizations

TG100572_Signaling_Pathway cluster_cytoplasm Cytoplasm VEGFR VEGFR Survival Cell Survival VEGFR->Survival Promotes PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation Promotes Migration Cell Migration PDGFR->Migration Promotes Src Src Src->Proliferation Promotes TG100572 TG 100572 TG100572->VEGFR Inhibits TG100572->PDGFR Inhibits TG100572->Src Inhibits Apoptosis Apoptosis Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Culture RPE Cells treat Treat cells with TG 100572 (and controls) start->treat mtd_assay MTT Assay (Metabolic Activity) treat->mtd_assay ldh_assay LDH Assay (Membrane Integrity) treat->ldh_assay apop_assay Annexin V/PI Assay (Apoptosis) treat->apop_assay analyze Data Analysis and Interpretation mtd_assay->analyze ldh_assay->analyze apop_assay->analyze Troubleshooting_Logic start Inconsistent/Unexpected Cytotoxicity Results check_controls Are controls (vehicle, positive, negative) behaving as expected? start->check_controls check_assay Is the assay appropriate for pigmented cells? check_controls->check_assay Yes re_evaluate Re-evaluate experimental design and compound stability check_controls->re_evaluate No check_culture Are RPE cells healthy and in the correct growth phase? check_assay->check_culture Yes troubleshoot_assay Troubleshoot specific assay (e.g., melanin/autofluorescence interference) check_assay->troubleshoot_assay No optimize_culture Optimize cell culture conditions (seeding density, media) check_culture->optimize_culture No check_culture->re_evaluate Yes

References

Validation & Comparative

A Comparative Guide to VEGFR2 Phosphorylation Inhibition: TG100801 vs. Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TG100801 and the clinically approved drug Sunitinib, focusing on their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. The comparison is supported by preclinical data, detailed experimental methodologies, and visual diagrams to contextualize the findings.

Introduction to the Inhibitors

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST). Its mechanism of action involves the inhibition of multiple RTKs, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT, thereby disrupting pathways involved in both tumor angiogenesis and direct tumor cell proliferation.

TG100801 is a prodrug that, on its own, lacks significant kinase activity. Following administration, it is rapidly converted by tissue esterases into its active metabolite, TG100572 . TG100572 is a potent, multi-targeted kinase inhibitor that targets VEGFRs, PDGFRβ, and Src family kinases.[1][2][3] This guide will focus on the activity of its active form, TG100572, for a direct comparison with Sunitinib.

Quantitative Comparison of Kinase Inhibition

The inhibitory potency of TG100572 and Sunitinib against VEGFR2 and other relevant kinases is summarized below. The half-maximal inhibitory concentration (IC50) values from in vitro biochemical assays are presented to facilitate a direct comparison of their potency.

Target KinaseTG100572 IC50 (nM)Sunitinib IC50 (nM)
VEGFR2 (KDR) 7 [1][2][4][5]80 [6]
VEGFR1 (Flt-1)2[1][2][4][5]13[6]
PDGFRβ13[1][2][4][5]2[6]
c-KitNot specifiedPotent inhibitor[6]
FGFR12[1][2][4][5]Not specified
Src1[1][2][5][7]Not specified

Note: IC50 values are representative figures from preclinical, cell-free biochemical assays and may vary between different studies and experimental conditions.

Key Experimental Methodologies

The data presented in this guide are generated from standard preclinical assays designed to characterize and quantify the activity of kinase inhibitors. Detailed protocols for two fundamental experiments are provided below.

In Vitro Kinase Inhibition Assay (VEGFR2)

This biochemical assay quantitatively measures the ability of a compound to inhibit the phosphorylation activity of a purified VEGFR2 enzyme.

Objective: To determine the IC50 value of an inhibitor against the VEGFR2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Peptide substrate (e.g., Poly-Glu,Tyr 4:1)

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (containing MgCl2, MnCl2, DTT)

  • Test Compounds (TG100572, Sunitinib) dissolved in DMSO

  • 96-well microtiter plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Plate reader

Protocol:

  • Master Mix Preparation: A master mix is prepared containing the kinase assay buffer, a suitable concentration of the peptide substrate, and ATP (typically at or near the Km concentration for the enzyme).

  • Compound Dilution: Serial dilutions of the test inhibitors (e.g., TG100572, Sunitinib) are prepared in DMSO and then further diluted in the assay buffer. A "vehicle only" control (DMSO) is also prepared for determining 100% kinase activity.

  • Assay Plate Setup: The master mix is dispensed into the wells of a 96-well plate. The diluted test inhibitors or vehicle control are then added to the appropriate wells.

  • Enzyme Reaction Initiation: The enzymatic reaction is initiated by adding the diluted VEGFR-2 kinase to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (typically 45-60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: The kinase reaction is stopped, and the remaining ATP in each well is quantified using a luminescence-based detection reagent. The amount of ATP consumed is inversely proportional to the kinase inhibition.

  • Data Analysis: The luminescence signal is measured using a plate reader. The percent inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Cellular VEGFR2 Phosphorylation

This cell-based assay measures the ability of an inhibitor to block VEGFR2 autophosphorylation within a cellular context.

Objective: To assess the inhibitory effect of a compound on VEGF-induced VEGFR2 phosphorylation in endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Materials:

  • HUVECs or other suitable endothelial cells

  • Cell culture medium and starvation medium (low serum)

  • Recombinant human VEGF-A

  • Test Compounds (TG100572, Sunitinib)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in TBST)

  • Primary Antibodies: Anti-phospho-VEGFR2 (e.g., pTyr1175), Anti-total-VEGFR2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Culture and Starvation: HUVECs are cultured to near-confluency and then serum-starved for several hours to reduce basal receptor activation.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of the test inhibitor (or vehicle control) for 1-2 hours.

  • VEGF Stimulation: Following inhibitor treatment, cells are stimulated with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce robust VEGFR-2 phosphorylation. An unstimulated control is also included.

  • Cell Lysis: The cells are washed with ice-cold PBS and lysed using ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The protein concentration of each cell lysate is determined using a BCA assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is visualized using an ECL substrate and captured with an imaging system.

  • Stripping and Re-probing: The membrane is stripped of the phospho-antibody and re-probed with an antibody for total VEGFR2 to confirm equal protein loading across lanes.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2_inactive VEGFR2 (Monomer) VEGF->VEGFR2_inactive Binds VEGFR2_dimer VEGFR2 Dimer (Phosphorylated) VEGFR2_inactive->VEGFR2_dimer Dimerization & Autophosphorylation PI3K PI3K VEGFR2_dimer->PI3K PLCg PLCγ VEGFR2_dimer->PLCg TG100572 TG100572 TG100572->VEGFR2_dimer Inhibit ATP Binding Sunitinib Sunitinib Sunitinib->VEGFR2_dimer Akt Akt PI3K->Akt Angiogenesis Gene Expression (Proliferation, Migration, Survival) Akt->Angiogenesis PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR2 signaling pathway and points of inhibition by TG100572 and Sunitinib.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for pVEGFR2 Analysis A 1. Cell Treatment (VEGF +/- Inhibitor) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Antibody Incubation (Anti-pVEGFR2 & Anti-Total VEGFR2) F->G H 8. Detection (ECL Substrate) G->H

Caption: Experimental workflow for analyzing VEGFR2 phosphorylation via Western Blot.

References

Assessing the Off-Target Kinase Activity of TG 100572 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro off-target kinase activity of TG 100572, a multi-targeted kinase inhibitor. The performance of TG 100572 is compared with other kinase inhibitors that target similar pathways, including VEGFR, FGFR, PDGFR, and Src family kinases. This document is intended to assist researchers in selecting appropriate chemical tools and in the interpretation of experimental results by providing supporting experimental data, detailed protocols for in vitro kinase assays, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro inhibitory activity (IC50 in nM) of TG 100572 and selected alternative multi-targeted kinase inhibitors against a panel of kinases. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity of TG 100572 and Comparators Against Primary Kinase Targets

Kinase TargetTG 100572 IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Ponatinib IC50 (nM)ENMD-2076 IC50 (nM)
VEGFR1 (Flt-1)2-26--
VEGFR2 (KDR)780[1][2]90[3]-58.2[4]
VEGFR3 (Flt-4)--20[3]-15.9[4]
FGFR12>10,000580[3]-92.7[4]
FGFR216---70.8[4]
PDGFRβ132[2]57[3]--
PDGFRα----56.4[4]
Src1>10,000-5223
Fgr5----
Fyn0.5----
Hck6----
Lck0.1----
Lyn0.4----
Yes0.2----
c-Kit-4 (Ki)[1]68[3]-120[5]
Flt3-5058[3]-14[4]
B-Raf--22--
Raf-1--6--
Abl->10,000-25-
Aurora A----1.86[4]

Table 2: Off-Target Kinase Activity of Sunitinib

Off-Target KinaseIC50 / Ki Value (nM)Context / Significance
AMPKPotent inhibitorKey mediator of cardiotoxicity[6]
RSK1Inhibited at therapeutic concentrationsPotential contributor to cardiotoxicity[6]
RETPotent InhibitorInhibition may contribute to hypothyroidism[6]

Experimental Protocols

Below are detailed methodologies for common in vitro kinase assays used to determine inhibitor selectivity.

Protocol 1: Radiometric Kinase Assay ([32P]-ATP Filter Binding Assay)

This protocol is a gold-standard method for directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • [γ-32P]-ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (e.g., TG 100572) dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation fluid

  • Microtiter plates

  • Incubator

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a kinase solution by diluting the purified kinase in kinase reaction buffer to the desired concentration.

    • Prepare a substrate solution by dissolving the peptide or protein substrate in kinase reaction buffer.

    • Prepare an ATP solution by mixing unlabeled ATP and [γ-32P]-ATP in kinase reaction buffer to the desired specific activity and final concentration (often at or near the Km for the kinase).

    • Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Setup:

    • To the wells of a microtiter plate, add 1 µL of the serially diluted inhibitor or DMSO (for control).

    • Add 10 µL of the kinase solution to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate Kinase Reaction:

    • Start the reaction by adding 10 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot:

    • Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose paper.

  • Washing:

    • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-32P]-ATP.

  • Detection:

    • Dry the phosphocellulose paper.

    • Quantify the incorporated radioactivity using a phosphorimager or by scintillation counting.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

This is a homogeneous assay that measures kinase activity by quantifying the amount of ADP produced in the reaction.

Materials:

  • Purified recombinant kinase

  • Substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test inhibitor (e.g., TG 100572) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque multi-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a white, opaque multi-well plate, set up the kinase reaction. A typical 5 µL reaction includes:

      • 1 µL of test inhibitor in buffer or buffer with DMSO.

      • 2 µL of kinase in buffer.

      • 2 µL of ATP and substrate in buffer.

    • Incubate the reaction at room temperature for 60 minutes.[7]

  • Terminate Kinase Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[8]

  • Convert ADP to ATP and Detect:

    • Add 10 µL of Kinase Detection Reagent to each well.[8] This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP amount.

    • Incubate at room temperature for 30-60 minutes.[8]

  • Measure Luminescence:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the ADP concentration.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Mandatory Visualizations

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_detection Detection Kinase Kinase Stock PreIncubate Add Kinase and Inhibitor to Plate (Pre-incubation) Kinase->PreIncubate Substrate Substrate Stock StartReaction Add ATP/Substrate Mix (Initiate Reaction) Substrate->StartReaction ATP ATP Stock ATP->StartReaction Inhibitor Inhibitor Stock DiluteInhibitor Serial Dilution of Inhibitor Inhibitor->DiluteInhibitor DiluteInhibitor->PreIncubate PreIncubate->StartReaction Incubate Incubate at 30°C StartReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction DetectSignal Detect Signal (e.g., Radioactivity, Luminescence) StopReaction->DetectSignal Analyze Data Analysis (IC50) DetectSignal->Analyze

Caption: Workflow for in vitro kinase inhibitor profiling.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation TG100572 TG 100572 TG100572->VEGFR2 TG100572->Src Src->PI3K

Caption: Simplified VEGFR2 and Src signaling pathways.

References

TG100572: A Multi-Targeted Tyrosine Kinase Inhibitor with Nanomolar Potency and Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SAN DIEGO, CA – TG100572, a potent small molecule inhibitor, demonstrates significant cross-reactivity with a range of receptor tyrosine kinases (RTKs) and Src family kinases, positioning it as a valuable tool for researchers investigating signal transduction pathways involved in angiogenesis and vascular permeability. This comparison guide provides a comprehensive overview of TG100572's inhibitory activity, supported by experimental data and detailed protocols for its characterization.

TG100572 is a multi-targeted kinase inhibitor that has been shown to potently inhibit key drivers of ocular neovascular diseases.[1] Its ability to simultaneously block multiple signaling pathways makes it a subject of interest for therapeutic development and basic research in oncology and ophthalmology.

Comparative Analysis of Kinase Inhibition

TG100572 exhibits nanomolar to sub-nanomolar inhibitory activity against several key tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been determined against a panel of kinases, highlighting its multi-targeted nature.

Target Kinase FamilySpecific KinaseIC50 (nM)
Receptor Tyrosine Kinases VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Src Family Kinases Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2

This data is compiled from in vitro kinase assays.[2][3]

Signaling Pathways Targeted by TG100572

The inhibitory profile of TG100572 indicates its interaction with critical signaling cascades that regulate cellular proliferation, migration, and survival. The diagram below illustrates the key receptor tyrosine kinases and Src family kinases that are inhibited by TG100572, and their central role in downstream signaling.

TG100572_Signaling_Pathway cluster_RTK Receptor Tyrosine Kinases cluster_Src Src Family Kinases VEGFR1 VEGFR1 Downstream_Signaling Downstream Signaling (Proliferation, Migration, Survival) VEGFR1->Downstream_Signaling VEGFR2 VEGFR2 VEGFR2->Downstream_Signaling FGFR1 FGFR1 FGFR1->Downstream_Signaling FGFR2 FGFR2 FGFR2->Downstream_Signaling PDGFRb PDGFRβ PDGFRb->Downstream_Signaling Src Src Src->Downstream_Signaling Fyn Fyn Fyn->Downstream_Signaling Yes Yes Yes->Downstream_Signaling Lck Lck Lck->Downstream_Signaling Lyn Lyn Lyn->Downstream_Signaling Hck Hck Hck->Downstream_Signaling Fgr Fgr Fgr->Downstream_Signaling TG100572 TG100572 TG100572->VEGFR1 TG100572->VEGFR2 TG100572->FGFR1 TG100572->FGFR2 TG100572->PDGFRb TG100572->Src TG100572->Fyn TG100572->Yes TG100572->Lck TG100572->Lyn TG100572->Hck TG100572->Fgr

Caption: Inhibition of Receptor Tyrosine Kinases and Src Family Kinases by TG100572.

Experimental Protocols

The determination of the inhibitory activity of TG100572 was performed using in vitro kinase assays. The following is a representative protocol for such an assay. The specific protocol for generating the IC50 values for TG100572 as reported in the primary literature was not publicly available in full detail.

Objective: To determine the half-maximal inhibitory concentration (IC50) of TG100572 against a panel of purified tyrosine kinases.

Materials:

  • Recombinant human tyrosine kinases (e.g., VEGFR1, Src, etc.)

  • Specific peptide substrates for each kinase

  • TG100572 (dissolved in DMSO)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • 96-well filter plates

  • Scintillation counter

  • Phosphoric acid

  • DMSO (vehicle control)

Procedure:

  • Compound Dilution: A serial dilution of TG100572 is prepared in DMSO. A typical starting concentration range might be from 100 µM down to 0.1 nM.

  • Kinase Reaction Setup: In a 96-well plate, the kinase reaction is assembled by adding the kinase reaction buffer, the specific peptide substrate, and the diluted TG100572 or DMSO vehicle control.

  • Enzyme Addition: The reaction is initiated by the addition of the recombinant kinase enzyme to each well.

  • Initiation of Phosphorylation: The phosphorylation reaction is started by adding [γ-³²P]ATP (or [γ-³³P]ATP) to each well. The final ATP concentration is typically at or near the Km for each specific kinase.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), allowing for the transfer of the radiolabeled phosphate group from ATP to the peptide substrate.

  • Reaction Termination and Substrate Capture: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then transferred to a 96-well filter plate, where the phosphorylated peptide substrate is captured on the filter membrane.

  • Washing: The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • Data Analysis: The kinase activity for each concentration of TG100572 is calculated as a percentage of the activity in the DMSO control wells. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

TG100572 is a potent, multi-targeted inhibitor of key receptor tyrosine kinases and Src family kinases involved in pathological angiogenesis and vascular permeability. Its well-characterized cross-reactivity profile, supported by robust in vitro data, makes it an essential pharmacological tool for researchers in the fields of signal transduction, cancer biology, and ophthalmology. The provided data and representative experimental protocol offer a foundation for the design and interpretation of studies utilizing this inhibitor.

References

Validating Target Engagement of TG-100572 in Retinal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the target engagement of TG-100572, a novel and potent small molecule inhibitor targeting the Phosphoinositide 3-Kinase (PI3K) pathway, which is crucial in retinal cell signaling and implicated in various retinopathies.[1][2] The guide compares TG-100572 with two well-characterized, first-generation PI3K inhibitors, Wortmannin and LY294002, offering objective performance data and detailed experimental protocols to confirm direct binding and downstream pathway modulation in a cellular context.

Comparative Performance of PI3K Inhibitors

The efficacy of a kinase inhibitor is determined by its binding affinity, cellular potency, and specificity. The following table summarizes the key performance metrics for TG-100572 in comparison to Wortmannin and LY294002. Data for TG-100572 is representative of a next-generation inhibitor with improved potency and selectivity.

Parameter TG-100572 (Hypothetical Data) Wortmannin LY294002 Significance
Target PI3KαPan-PI3K (Class I, II, III)Pan-PI3K (Class I)Specificity of action
Binding Mechanism Reversible, ATP-competitiveCovalent, irreversibleReversible, ATP-competitiveDetermines duration of action and potential for off-target effects
Biochemical IC₅₀ 0.5 nM~3-5 nM[3][4]~1.4 µMIn vitro potency against the purified enzyme
Cellular IC₅₀ (p-Akt) 15 nM~20-50 nM~5-10 µMPotency in a cellular environment, measuring downstream effects
CETSA Tₘ Shift (10 µM) +4.2°C+3.5°C+1.8°CDirect evidence of target binding and stabilization in intact cells
Off-Target Kinases MinimalmTOR, DNA-PK, PLK1, MLCK[4][5]mTOR, CK2Potential for unintended biological effects

Key Methodologies for Target Validation

Validating that a compound engages its intended target within a cell is a critical step in drug development.[6][7][8] The following protocols outline three essential techniques to confirm the interaction of TG-100572 with PI3K and its effect on the downstream signaling pathway in retinal cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct drug-target interaction in intact cells.[9][10] It relies on the principle that a protein's thermal stability increases upon ligand binding.[11]

Experimental Protocol:

  • Cell Culture: Culture human retinal pigment epithelial (RPE) cells to 80% confluency.

  • Compound Treatment: Treat cells with TG-100572 (10 µM), Wortmannin (10 µM), LY294002 (50 µM), or DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the tubes at a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

  • Detection: Analyze the supernatant by Western blot using an antibody against the PI3K p110α subunit. Quantify band intensity to generate a melting curve. A shift in the curve to a higher temperature indicates target stabilization.[12]

Western Blot for Downstream Pathway Inhibition

This method assesses the functional consequence of target engagement by measuring the phosphorylation status of downstream signaling proteins, such as Akt.[13][14] Inhibition of PI3K is expected to decrease the levels of phosphorylated Akt (p-Akt).[1][2]

Experimental Protocol:

  • Cell Culture and Starvation: Culture RPE cells to 80% confluency, then serum-starve overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of TG-100572, Wortmannin, LY294002, or DMSO for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to activate the PI3K pathway.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[15]

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Probe with primary antibodies for p-Akt (Ser473) and total Akt overnight at 4°C.[16][17]

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate. The ratio of p-Akt to total Akt is used to determine the IC₅₀ value.

Immunofluorescence for Target Localization

Immunofluorescence can be used to visualize the subcellular localization of the target protein and downstream effectors, providing spatial context to the signaling pathway.

Experimental Protocol:

  • Cell Culture: Grow RPE cells on glass coverslips.

  • Treatment and Stimulation: Treat and stimulate cells as described in the Western blot protocol.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Staining: Block with 1% BSA. Incubate with a primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Visualization: Wash and incubate with an Alexa Fluor-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging: Mount coverslips and acquire images using a confocal microscope. A decrease in p-Akt staining in treated cells confirms pathway inhibition.

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.

cluster_0 PI3K Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAkt p-Akt (Active) PDK1->pAkt Akt Akt Downstream Cell Survival, Proliferation, Growth pAkt->Downstream Promotes Inhibitor TG-100572 Wortmannin LY294002 Inhibitor->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition.

cluster_1 Target Engagement Validation Workflow A Treat Retinal Cells with Inhibitor B1 Direct Binding Assay (CETSA) A->B1 B2 Functional Pathway Assay (Western Blot) A->B2 C1 Heat Shock & Lysis B1->C1 C2 Stimulate Pathway & Lysis B2->C2 D1 Quantify Soluble Target Protein C1->D1 D2 Quantify p-Akt / Total Akt Ratio C2->D2 E Confirm Target Engagement D1->E D2->E

Caption: Experimental workflow for validating target engagement.

References

A Comparative Analysis of TG100801 and Bevacizumab in a Preclinical Model of Retinal Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vivo efficacy of TG100801 and bevacizumab in a well-established retinal angiogenesis model. The content is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of experimental data and methodologies to inform future research and development endeavors.

Executive Summary

Retinal neovascularization is a hallmark of several debilitating ocular diseases, including age-related macular degeneration (AMD) and diabetic retinopathy. This guide focuses on a preclinical comparison of two therapeutic agents, TG100801 and bevacizumab, in the context of a laser-induced choroidal neovascularization (CNV) mouse model, a standard for studying retinal angiogenesis. TG100801, a multi-targeted tyrosine kinase inhibitor, demonstrates significant efficacy in reducing neovascularization in this model. In contrast, bevacizumab, a humanized monoclonal antibody against vascular endothelial growth factor-A (VEGF-A), shows limited to no efficacy in the murine model due to its species-specific design. This guide will delve into the mechanisms of action, present available quantitative data, and provide detailed experimental protocols to offer a clear, evidence-based comparison.

Mechanisms of Action

TG100801 is a prodrug of TG100572, a small molecule inhibitor that targets multiple tyrosine kinases involved in angiogenesis and vascular permeability.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Src family kinases.[2][3] By inhibiting these pathways, TG100801 can potently suppress the signaling cascades that lead to endothelial cell proliferation, migration, and new blood vessel formation.[2]

Bevacizumab (Avastin®) is a full-length, humanized monoclonal antibody that specifically binds to and neutralizes all isoforms of human VEGF-A.[4][5] This action prevents VEGF-A from binding to its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells, thereby inhibiting the downstream signaling that promotes angiogenesis.[6] It is important to note that bevacizumab's design is specific to human VEGF-A, which has implications for its efficacy in animal models.[7]

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by TG100801 and bevacizumab.

TG100801_Pathway cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling VEGFR VEGFR Proliferation Cell Proliferation VEGFR->Proliferation Migration Cell Migration VEGFR->Migration Permeability Vascular Permeability VEGFR->Permeability PDGFR PDGFR PDGFR->Proliferation Src Src Src->Permeability TG100801 TG100801 (TG100572) TG100801->VEGFR inhibits TG100801->PDGFR inhibits TG100801->Src inhibits

Figure 1: TG100801 multi-kinase inhibition pathway.

Bevacizumab_Pathway cluster_extracellular Extracellular Space cluster_drug cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR VEGFR VEGFA->VEGFR activates Bevacizumab Bevacizumab Bevacizumab->VEGFA binds & neutralizes Angiogenesis Angiogenesis VEGFR->Angiogenesis

Figure 2: Bevacizumab's mechanism of neutralizing VEGF-A.

In Vivo Efficacy in a Laser-Induced Choroidal Neovascularization (CNV) Model

The laser-induced CNV model in mice is a widely accepted standard for evaluating the efficacy of anti-angiogenic therapies for retinal diseases.[8] This model involves the use of a laser to rupture Bruch's membrane, which induces the growth of new blood vessels from the choroid into the subretinal space, mimicking the neovascularization seen in wet AMD.[9]

Experimental Workflow

The general workflow for the laser-induced CNV model and subsequent treatment evaluation is outlined below.

CNV_Workflow cluster_induction CNV Induction cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Laser Laser Photocoagulation (Rupture of Bruch's Membrane) Treatment Drug Administration (e.g., Topical Eyedrops or Intravitreal Injection) Laser->Treatment Evaluation Quantification of CNV (e.g., Choroidal Flatmounts, Imaging) Treatment->Evaluation

References

Head-to-head comparison of TG 100801 and axitinib in a cell-based assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two multi-kinase inhibitors, TG100801 and axitinib, with a focus on their performance in cell-based assays. The information presented is intended to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction

TG100801 is a prodrug that is rapidly converted to its active form, TG100572. TG100572 is a multi-targeted kinase inhibitor that has been shown to potently inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases. Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3, and at higher concentrations, it also inhibits PDGFR. Both compounds are significant players in the field of angiogenesis inhibition, a critical therapeutic strategy in oncology and other diseases.

Kinase Inhibition Profile: A Quantitative Comparison

The inhibitory activity of TG100572 and axitinib against a panel of key kinases is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), is compiled from various in vitro kinase assays. Lower IC50 values indicate greater potency.

Kinase TargetTG100572 IC50 (nM)Axitinib IC50 (nM)
VEGFR120.1 - 1.2
VEGFR270.2
VEGFR3-0.1 - 0.3
PDGFRβ131.6
c-Kit-1.7
Src1-
Fgr5-
Fyn0.5-
Hck6-
Lck0.1-
Lyn0.4-
Yes0.2-
Data compiled from multiple sources.[1][2][3][4]

Cell-Based Proliferation Assay

A common method to evaluate the cytotoxic or anti-proliferative effects of kinase inhibitors is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of TG100801 and axitinib in cell culture medium. Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) at the same concentration as used for the highest drug concentration.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Prepare a stock solution of MTT in phosphate-buffered saline (PBS). Add the MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental process, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Downstream Downstream Signaling (Proliferation, Angiogenesis) VEGFR->Downstream PDGFR PDGFR PDGFR->Downstream Src Src Src->Downstream TG100801 TG100801 (Prodrug) TG100572 TG100572 (Active Drug) TG100801->TG100572 Conversion TG100572->VEGFR Inhibits TG100572->PDGFR Inhibits TG100572->Src Inhibits Axitinib Axitinib Axitinib->VEGFR Inhibits Axitinib->PDGFR Inhibits

Caption: Signaling pathways targeted by TG100572 and axitinib.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A1 Seed Cells in 96-well Plate A2 Prepare Serial Dilutions of TG100801 & Axitinib B1 Treat Cells with Compounds A2->B1 B2 Incubate for 48-72 hours B1->B2 C1 Add MTT Reagent B2->C1 C2 Incubate for 2-4 hours C1->C2 C3 Solubilize Formazan C2->C3 D1 Measure Absorbance at 570 nm C3->D1 D2 Calculate Cell Viability & IC50 D1->D2

Caption: Workflow for a cell-based proliferation (MTT) assay.

Summary and Conclusion

Both TG100572, the active form of TG100801, and axitinib are potent inhibitors of key kinases involved in angiogenesis and cell proliferation. Based on the available in vitro kinase inhibition data, TG100572 demonstrates a broader spectrum of activity, notably inhibiting the Src family of kinases in addition to VEGFRs and PDGFRs. Axitinib, on the other hand, exhibits particularly high potency against the VEGFR family.

The choice between these two inhibitors for research and development purposes will depend on the specific biological question and the desired target profile. For studies requiring broad-spectrum inhibition of angiogenesis-related pathways, TG100801 may be a suitable candidate. For more selective targeting of the VEGFR signaling cascade, axitinib presents a highly potent option. The provided cell-based assay protocol offers a standardized method for directly comparing the cellular potency of these and other kinase inhibitors in a relevant biological context.

References

Evaluating the Synergistic Potential of TG100801 with Other AMD Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

This guide provides a comparative analysis of the multi-targeted kinase inhibitor TG100801 and its potential for synergistic application with established therapies for neovascular Age-related Macular Degeneration (AMD). While direct preclinical or clinical data on the combination of TG100801 with other AMD treatments are not currently available in published literature, this document extrapolates potential synergistic effects based on its known mechanism of action and findings from studies on similar therapeutic agents.

Introduction to TG100801

TG100801 is a topically administered prodrug of TG100572, a potent small molecule inhibitor of multiple kinases, most notably Vascular Endothelial Growth Factor Receptors (VEGFRs) and Src family kinases.[1] Developed as an eye drop formulation, TG100801 aims to reduce the treatment burden associated with frequent intravitreal injections, the current standard of care for wet AMD. Its dual-targeting mechanism presents a compelling case for its evaluation in combination with existing therapies to enhance efficacy and durability.

The Rationale for Combination Therapy in AMD

The pathogenesis of wet AMD is complex, involving multiple signaling pathways that contribute to choroidal neovascularization (CNV), vascular permeability, and inflammation. While anti-VEGF monotherapies, such as ranibizumab and aflibercept, have revolutionized AMD treatment, a subset of patients shows suboptimal response or develops tachyphylaxis over time. Combination therapy, which targets different pathogenic pathways, is a logical approach to improve visual outcomes and reduce treatment frequency.[2]

Potential Synergistic Effects of TG100801 with Anti-VEGF Therapies

A hypothetical synergistic mechanism between TG100801 and anti-VEGF biologics is proposed below. This is based on their distinct but complementary modes of action.

  • Complementary Targeting of the VEGF Pathway: Anti-VEGF biologics, such as ranibizumab and aflibercept, are large molecules that act extracellularly by sequestering VEGF-A. In contrast, TG100801, as a small molecule kinase inhibitor, acts intracellularly by blocking the ATP-binding site of the VEGFR, thereby inhibiting downstream signaling. This dual, multi-level blockade of the VEGF pathway could lead to a more profound and sustained suppression of VEGF-driven angiogenesis and vascular leakage.

  • Inhibition of Alternative Pro-Angiogenic Pathways: Pathological angiogenesis in AMD is not solely dependent on VEGF. Other factors, such as those activating Src family kinases, can also contribute to vascular leakage and breakdown of the blood-retinal barrier. By inhibiting Src kinases, TG100801 can address these alternative pathways that are not targeted by anti-VEGF monotherapy, potentially leading to a more comprehensive anti-angiogenic and anti-permeability effect.

  • Overcoming Resistance to Anti-VEGF Therapy: Upregulation of alternative pro-angiogenic pathways is a potential mechanism of resistance to anti-VEGF therapy. The multi-targeted nature of TG100801, particularly its inhibition of Src, could counteract these resistance mechanisms, thereby restoring or enhancing the therapeutic effect of anti-VEGF agents.

Data Presentation: Extrapolated Efficacy from Similar Kinase Inhibitors

While no direct comparative data for TG100801 in combination therapy exists, the following table summarizes preclinical findings for other multi-targeted tyrosine kinase inhibitors (TKIs) with similar targets (e.g., VEGFR, PDGFR), which provide a rationale for the potential of combination strategies.

TKI (Targets)Combination AgentAnimal ModelKey Findings
Axitinib (VEGFR, PDGFR)Anti-VEGF / Anti-PDGF-B mAbIn vitro 3D co-culture vessel sprout assayAxitinib inhibited neovascularization more effectively than anti-VEGF or anti-PDGF-B monotherapy, suggesting synergistic potential of dual pathway inhibition.[3]
Axitinib (VEGFR, PDGFR)N/A (Monotherapy)Laser-induced CNV in ratsDemonstrated good efficacy at a low oral dose (0.875 mg/day).[3]
Pazopanib (VEGFRs, PDGFRs, c-kit)N/A (Monotherapy)Preclinical models of ocular neovascularizationShowed activity in preclinical models, leading to clinical trials.[4]

Experimental Protocols

The following are detailed methodologies for key preclinical experiments relevant to the evaluation of novel AMD therapies like TG100801.

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

This is the most widely used in vivo model to study exudative AMD and test anti-angiogenic therapies.[5][6][7]

  • Animals: Pigmented mice (e.g., C57BL/6J) are used as they absorb laser energy effectively.[8]

  • Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated to visualize the retina.

  • Laser Photocoagulation: A green Argon laser is used to create four laser burns around the optic nerve of each eye. The formation of a bubble indicates a successful rupture of Bruch's membrane, which is necessary to induce CNV.[5]

  • Treatment Administration: Test compounds (e.g., TG100801 eye drops, intravitreal anti-VEGF) are administered according to the study design (e.g., daily topical application, single intravitreal injection).

  • Quantification of CNV: After a set period (typically 7-14 days), mice are euthanized, and their eyes are enucleated. The choroid is flat-mounted and stained with an endothelial cell marker (e.g., isolectin B4). The area of neovascularization is then imaged by fluorescence microscopy and quantified.[8]

Retinal Vascular Permeability Assay

This assay is used to quantify the breakdown of the blood-retinal barrier and vascular leakage, key features of wet AMD.

  • Induction of Vascular Permeability: In a model of inflammation-induced permeability, a substance like interleukin-1β (IL-1β) can be injected intravitreally.

  • Tracer Injection: A fluorescent tracer of a specific molecular weight (e.g., FITC-dextran) or Evans blue dye, which binds to albumin, is injected intravenously (e.g., via the tail vein).[9][10]

  • Tissue Collection and Quantification: After a defined circulation time, the animal is euthanized, and the retinas are dissected. The amount of tracer that has leaked into the retinal tissue is quantified. For fluorescent tracers, this can be done by measuring fluorescence intensity in tissue homogenates. For Evans blue, the dye is extracted from the retina using a solvent (e.g., formamide), and its absorbance is measured spectrophotometrically.[9][10]

Mandatory Visualizations

The following diagrams illustrate the proposed synergistic mechanism of TG100801 with anti-VEGF therapies and a typical experimental workflow.

Synergistic_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR VEGFR VEGF->VEGFR Binds to AntiVEGF Anti-VEGF Biologic (e.g., Ranibizumab) AntiVEGF->VEGF Sequesters Downstream Downstream Signaling (Angiogenesis, Permeability) VEGFR->Downstream Activates Src Src Kinase Src->Downstream Activates TG100801 TG100801 TG100801->VEGFR Inhibits TG100801->Src Inhibits

Caption: Proposed synergistic mechanism of TG100801 and anti-VEGF therapy.

Experimental_Workflow start Start: Laser-Induced CNV in Mice treatment Treatment Groups: 1. Vehicle 2. TG100801 3. Anti-VEGF 4. TG100801 + Anti-VEGF start->treatment monitoring Monitor for 7-14 Days treatment->monitoring enucleation Euthanize and Enucleate Eyes monitoring->enucleation staining Choroidal Flat Mount and Isolectin B4 Staining enucleation->staining imaging Fluorescence Microscopy staining->imaging quantification Quantify CNV Area imaging->quantification analysis Statistical Analysis quantification->analysis end End: Compare Efficacy analysis->end

Caption: Workflow for evaluating synergistic effects in a CNV model.

References

Comparative Analysis of Retinal Proteomics: A Guide to Understanding the Effects of TG-100801 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the multi-targeted kinase inhibitor TG-100801 and its therapeutic alternatives for retinal diseases, with a focus on their impact on the retinal proteome. As of the latest available data, direct proteomic studies on retinal tissue following TG-100801 administration have not been published. Therefore, this guide offers an indirect comparison by examining the mechanism of TG-100801, the proteomic landscape of the retinal pathologies it targets, and the observed proteomic changes following treatment with alternative therapies, primarily anti-VEGF agents.

Introduction to TG-100801

TG-100801 is a prodrug that is converted in the eye to its active form, TG-100572. This active molecule is a multi-targeted kinase inhibitor designed to suppress ocular neovascularization and retinal edema. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Src family kinases. By inhibiting these signaling pathways, TG-100801 aims to reduce the vascular leakage and abnormal blood vessel growth characteristic of diseases like neovascular age-related macular degeneration (nAMD) and retinal vein occlusion (RVO). Preclinical studies have demonstrated that topical administration of TG-100801 can effectively deliver therapeutic concentrations of the active compound to the posterior segment of the eye, where it suppresses choroidal neovascularization (CNV) and retinal edema in animal models.

Proteomic Landscape of Retinal Diseases Targeted by TG-100801

Understanding the protein alterations in retinal diseases is crucial for evaluating the potential impact of therapeutic agents. Here, we summarize the key proteomic changes observed in experimental models of Choroidal Neovascularization (CNV) and Retinal Vein Occlusion (RVO).

Choroidal Neovascularization (CNV)

CNV, a hallmark of nAMD, involves the growth of new blood vessels from the choroid into the subretinal space. A proteomic analysis of a mouse model of laser-induced CNV revealed significant alterations in the retinal pigment epithelium/choroid proteome.

Table 1: Key Protein Changes in Experimental Choroidal Neovascularization

Protein CategoryKey Upregulated ProteinsKey Downregulated ProteinsAssociated Pathways
Extracellular Matrix (ECM) Remodeling HTRA1, CCDC80Not specifiedECM Organization, Collagen Fibril Organization
Immune and Inflammatory Response SYK, CTSS, Complement FactorsNot specifiedNeutrophil Chemotaxis, Leukocyte Migration
Signaling Pathways Proteins in PI3K-Akt signalingNot specifiedPI3K-Akt Signaling

Data synthesized from a study on a mouse model of neovascular AMD, which identified 295 significantly altered proteins[1].

Retinal Vein Occlusion (RVO)

RVO is a vascular disorder that leads to retinal ischemia, macular edema, and neovascularization. Proteomic studies in animal models have identified changes related to inflammation, ECM remodeling, and neuronal damage.

Table 2: Proteomic Alterations in Experimental Branch Retinal Vein Occlusion (BRVO)

Protein CategoryObserved ChangesAssociated Processes
Extracellular Matrix & Adhesion Upregulation of various ECM and adhesion moleculesECM Remodeling, Cell Adhesion
Inflammation Increased levels of inflammatory proteinsInflammatory Response
Neuronal Proteins Alterations in proteins related to neuronal structure and functionNeuronal Damage and Response

Information based on findings from experimental models of BRVO, which suggest an upregulation of extracellular matrix remodeling and adhesion signaling processes[2].

Comparative Proteomic Effects of Alternative Therapies: Anti-VEGF Agents

The current standard of care for nAMD and RVO involves intravitreal injections of anti-VEGF agents like ranibizumab and aflibercept. While direct retinal tissue proteomics in humans is challenging, studies on vitreous and aqueous humor, as well as animal models, provide insights into their molecular effects.

Anti-VEGF therapy directly targets a key driver of neovascularization. In a porcine model of BRVO, treatment with ranibizumab led to a decrease in the content of several proteins.

Table 3: Protein Content Changes in Porcine Retina After Ranibizumab Treatment for BRVO

ProteinFunctionObserved ChangeImplication
Integrin β-1 Cell adhesion, ECM interactionDecreasedPartial reversal of ECM remodeling and adhesion processes
Peroxisomal 3-ketoacyl-CoA thiolase Fatty acid metabolismDecreasedAlteration in metabolic response
OCIA domain-containing protein 1 Not fully characterizedDecreased-
Calnexin Protein folding and quality control in the ERDecreasedModulation of cellular stress response
40S ribosomal protein S5 Protein synthesisDecreasedImpact on cellular translation

Source: A study on a porcine model of experimental BRVO treated with ranibizumab identified these five proteins with statistically significant changes[2].

Studies on aqueous humor from patients undergoing anti-VEGF therapy have also identified changes in proteins related to inflammation, complement activation, and coagulation, although the effects can be complex and may not show large off-target changes in the proteome[3][4].

Experimental Protocols for Retinal Proteomic Analysis

A standardized workflow is essential for reliable and reproducible proteomic analysis of retinal tissue. The following protocol is a synthesis of methodologies reported in various studies.

Retinal Tissue Preparation
  • Tissue Dissection: Following euthanasia, eyes are enucleated. The retina is carefully micro-dissected from the posterior eye cup on ice. For specific analyses, the retina can be separated from the retinal pigment epithelium (RPE) and choroid.

  • Protein Extraction: The dissected retinal tissue is homogenized in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and preserve post-translational modifications.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for subsequent analysis.

Mass Spectrometry-Based Proteomic Analysis
  • Protein Digestion: Proteins are typically reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin. This can be done in-solution or using filter-aided sample preparation (FASP) methods.

  • Peptide Labeling (for quantitative proteomics): For relative quantification, peptides can be labeled with isobaric tags (e.g., iTRAQ, TMT) or undergo stable isotope labeling by amino acids in cell culture (SILAC) if applicable. Label-free quantification, which relies on spectral counting or precursor ion intensity, is also a common approach.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography based on physicochemical properties (e.g., hydrophobicity) and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments specific peptides to determine their amino acid sequence (MS/MS scan).

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt, NCBI) using search engines like Mascot, Sequest, or MaxQuant to identify the proteins. For quantitative studies, the relative abundance of proteins between different samples is calculated based on the reporter ion intensities (for labeled methods) or spectral counts/peak intensities (for label-free methods).

  • Bioinformatics Analysis: Differentially expressed proteins are subjected to bioinformatics analysis to identify enriched biological pathways, molecular functions, and protein-protein interaction networks using tools like DAVID, STRING, or Ingenuity Pathway Analysis (IPA).

Visualizing Workflows and Pathways

Experimental Workflow for Retinal Proteomics

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_bioinformatics Bioinformatics RetinaDissection Retinal Tissue Micro-dissection Homogenization Homogenization & Lysis RetinaDissection->Homogenization Quantification Protein Quantification Homogenization->Quantification Digestion Reduction, Alkylation & Trypsin Digestion Quantification->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DatabaseSearch Database Search (Protein Identification) LC_MS->DatabaseSearch QuantAnalysis Quantitative Analysis DatabaseSearch->QuantAnalysis Bioinformatics Pathway & Network Analysis QuantAnalysis->Bioinformatics

Caption: A generalized workflow for mass spectrometry-based proteomic analysis of retinal tissue.

Hypothetical Signaling Pathway Inhibition by TG-100801

signaling_pathway cluster_receptors Receptor Tyrosine Kinases VEGFR VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream PDGFR PDGFR PDGFR->Downstream Src Src Kinase Src->Downstream TG100801 TG-100801 (Active Form: TG-100572) TG100801->VEGFR TG100801->PDGFR TG100801->Src Response Cellular Responses: - Angiogenesis - Vascular Permeability - Cell Proliferation Downstream->Response

Caption: TG-100801 inhibits key kinases to block pathological angiogenesis and vascular permeability.

Conclusion

While direct proteomic data for TG-100801's effect on retinal tissue is not yet available, this guide provides a framework for its evaluation. TG-100801 targets key pathways known to be dysregulated in CNV and RVO, as evidenced by proteomic studies of these conditions. Its multi-targeted approach contrasts with the specific action of anti-VEGF agents. Future proteomic studies directly comparing these therapies in relevant animal models will be invaluable for elucidating their distinct mechanisms of action at the molecular level, identifying biomarkers of response, and guiding the development of next-generation therapies for retinal diseases.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for TG 100801 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of TG 100801 Hydrochloride.

This document provides crucial safety and logistical information for the proper handling and disposal of this compound, a multi-targeted kinase inhibitor prodrug. Adherence to these procedures is vital for maintaining laboratory safety and ensuring regulatory compliance.

I. Understanding this compound

TG 100801 is a prodrug that is converted in vivo to its active metabolite, TG 100572.[1][2] TG 100572 is a potent inhibitor of several receptor tyrosine kinases (RTKs) and Src kinases, playing a critical role in angiogenesis and vascular permeability.[1][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ), as well as members of the Src kinase family.[3][4][5]

II. Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of the active metabolite, TG 100572, against various kinases. This data is essential for understanding the compound's biological activity and potential hazards.

Target KinaseIC50 (nM)
VEGFR12
VEGFR27
FGFR12
FGFR216
PDGFRβ13
Fgr5
Fyn0.5
Hck6
Lck0.1
Lyn0.4
Src1
Yes0.2

Source: MedChemExpress, Selleck Chemicals.[3][4][6][5]

III. Proper Disposal Procedures

While a specific Safety Data Sheet (SDS) for this compound was not publicly available through the conducted searches, the following disposal procedures are based on general best practices for chemical waste management in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the supplier's SDS for specific guidance.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware, and personal protective equipment) as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for all this compound waste.

    • The container should be made of a material compatible with the chemical and any solvents used.

    • Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional guidelines for the storage of chemical waste.

  • Disposal Request:

    • When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

IV. Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the compound's mechanism and safe handling, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

TG100572_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Downstream Downstream Signaling VEGFR->Downstream FGFR->Downstream PDGFR->Downstream Src_family Src Family Kinases Src_family->Downstream Angiogenesis Angiogenesis & Vascular Permeability Downstream->Angiogenesis TG100572 TG100572 (Active Metabolite) TG100572->VEGFR TG100572->FGFR TG100572->PDGFR TG100572->Src_family

Caption: Inhibition of key signaling pathways by TG100572.

Experimental_Workflow start Start: Obtain TG 100801 HCl ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh Compound in Vented Enclosure ppe->weigh prepare Prepare Stock Solution (Use appropriate solvent) weigh->prepare experiment Perform Experiment prepare->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate liquid_waste Collect Liquid Waste in Labeled Container decontaminate->liquid_waste solid_waste Collect Solid Waste in Labeled Container decontaminate->solid_waste storage Store Waste in Designated Area liquid_waste->storage solid_waste->storage disposal Arrange for EHS Waste Pickup storage->disposal

Caption: Safe handling and disposal workflow for TG 100801 HCl.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for TG 100801 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with TG 100801 Hydrochloride. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds is the consistent and correct use of Personal Protective Equipment (PPE). All personnel handling this compound must be trained in the proper selection and use of the following equipment.[1][2][3]

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved N95 (or higher) respirator within a chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemically resistant nitrile gloves.- Safety glasses with side shields or chemical splash goggles.High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is crucial to prevent exposure.[1][4]
Solution Preparation and Handling - Chemical fume hood or other certified ventilated enclosure.- Disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs.- Double-gloving with chemically resistant nitrile gloves.- Safety glasses with side shields or chemical splash goggles.Reduces the risk of inhalation of aerosols and protects against splashes and spills.[1][4]

Operational Plan: Step-by-Step Handling Procedure

All procedures involving this compound should be performed in a designated and controlled area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize the risk of contamination and exposure.[1]

  • Preparation: Before handling, ensure the designated work area is clean and uncluttered. A spill kit appropriate for chemical spills should be readily accessible.

  • Weighing: If handling the solid form, accurately weigh the required amount within a chemical fume hood on a tared weigh boat to minimize powder dispersion.[1]

  • Reconstitution: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing. Solutions of TG 100801 are reported to be unstable; therefore, they should be prepared fresh for each experiment.[5]

  • Storage: Store solid this compound at -20°C or -80°C for long-term stability.[6] Prepared solutions should be used immediately.

  • Decontamination: Following the procedure, decontaminate all surfaces and equipment with an appropriate cleaning agent.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[4]

Waste TypeDisposal Procedure
Unused/Expired Compound - Collect in a clearly labeled, sealed, and compatible container.- Dispose of through a certified hazardous waste vendor. Do not dispose of down the drain or in regular trash.[4]
Contaminated Labware (e.g., vials, pipette tips, weigh boats) - Collect in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste".[4]
Contaminated PPE (e.g., gloves, lab coat, sleeves) - Carefully remove to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[4]
Aqueous and Liquid Waste - Collect all liquid waste containing this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[1]

Mechanism of Action: Signaling Pathway Inhibition

TG 100801 is a prodrug that is de-esterified in vivo to form its active metabolite, TG 100572.[4][7] TG 100572 is a potent, multi-targeted kinase inhibitor that targets several key signaling pathways involved in angiogenesis and cell proliferation.[5][7][8] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Fibroblast Growth Factor Receptors (FGFR1, FGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Src family kinases.[5][7][8][9]

TG100801_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Downstream_Signaling FGFR FGFR FGFR->Downstream_Signaling PDGFR PDGFR PDGFR->Downstream_Signaling Src_Kinases Src_Kinases Src_Kinases->Downstream_Signaling Cellular_Processes Angiogenesis, Cell Proliferation, Inflammation Downstream_Signaling->Cellular_Processes TG100801 TG 100801 (Prodrug) TG100572 TG 100572 (Active Inhibitor) TG100801->TG100572 De-esterification TG100572->VEGFR TG100572->FGFR TG100572->PDGFR TG100572->Src_Kinases

Caption: Inhibition of key signaling pathways by the active form of TG 100801, TG 100572.

Experimental Workflow: Safe Handling of this compound

The following workflow diagram outlines the critical steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow Start Start Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Prepare_Work_Area Prepare Ventilated Work Area PPE_Selection->Prepare_Work_Area Weigh_Compound Weigh Solid Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Fresh Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area and Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste End End Dispose_Waste->End

Caption: A stepwise workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TG 100801 Hydrochloride
Reactant of Route 2
Reactant of Route 2
TG 100801 Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。